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  • Product: 4-Methylcyclohexane-1-carbonitrile
  • CAS: 524048-18-8

Core Science & Biosynthesis

Foundational

4-Methylcyclohexane-1-carbonitrile: A Comprehensive Guide to Physicochemical Profiling and Synthetic Applications

Executive Summary In modern organic synthesis and medicinal chemistry, aliphatic nitriles serve as critical bifunctional building blocks. 4-Methylcyclohexane-1-carbonitrile (CAS: 524048-18-8) is a highly versatile cycloa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and medicinal chemistry, aliphatic nitriles serve as critical bifunctional building blocks. 4-Methylcyclohexane-1-carbonitrile (CAS: 524048-18-8) is a highly versatile cycloalkane derivative characterized by its saturated six-membered ring, a methyl substituent at the C4 position, and a highly reactive carbonitrile group at the C1 position. This whitepaper provides an in-depth technical analysis of its physical properties, mechanistic reactivity, and validated experimental protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical and chemical properties of 4-methylcyclohexane-1-carbonitrile is essential for predicting its behavior in complex synthetic matrices and biological systems. The molecule exists as a mixture of cis and trans diastereomers due to the 1,4-substitution pattern on the cyclohexane ring, which directly influences its boiling point, density, and spatial conformation[1][2].

Quantitative Data Summary
PropertyValueMechanistic / Structural Significance
IUPAC Name 4-methylcyclohexane-1-carbonitrileDenotes the 1,4-disubstituted cycloalkane framework.
CAS Number 524048-18-8Unique identifier for the isomeric mixture.
Molecular Formula C₈H₁₃NIndicates a degree of unsaturation of 3 (1 ring, 1 triple bond).
Molecular Weight 123.20 g/mol Low molecular weight, ideal for fragment-based drug design.
Density ~0.89 g/cm³ (Predicted)Typical for non-halogenated aliphatic nitriles[1][3].
Boiling Point 85–87 °C at 18 TorrRequires vacuum distillation for purification to prevent thermal degradation[3].
Flash Point ~73.9 °CIndicates moderate flammability; handle in fume hoods[3].
LogP (XLogP3) ~2.3Moderate lipophilicity, favorable for crossing lipid bilayers in pharmacological applications[1].

Chemical Reactivity & Downstream Functionalization

The synthetic utility of 4-methylcyclohexane-1-carbonitrile stems from the orthogonal reactivity of the nitrile group. The carbon-nitrogen triple bond can act as an electrophile in reductions and nucleophilic additions, while the alpha-carbon can be deprotonated to act as a nucleophile in cross-coupling reactions.

Key Functionalization Pathways
  • Reduction to Aldehydes: Controlled reduction using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures yields 4-methylcyclohexane-1-carbaldehyde[4].

  • Reduction to Amines: Exhaustive reduction using Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation yields 1-(4-methylcyclohexyl)methanamine[5].

  • Diastereoselective Arylation: The alpha-carbon can be zincated using TMPZnCl·LiCl and subsequently cross-coupled with aryl bromides via Palladium catalysis to form quaternary stereocenters[2].

Reactivity Core 4-Methylcyclohexane-1-carbonitrile Aldehyde 4-Methylcyclohexane-1-carbaldehyde Core->Aldehyde DIBAL-H, -78 °C Amine 1-(4-Methylcyclohexyl)methanamine Core->Amine LiAlH4 or H2/Pd Aryl 1-Aryl-4-methylcyclohexane-1-carbonitrile Core->Aryl Ar-Br, Pd(OAc)2 TMPZnCl·LiCl

Fig 1: Downstream functionalization pathways of 4-methylcyclohexane-1-carbonitrile.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined.

Protocol A: Synthesis via TosMIC-Mediated Cyanation

This protocol describes the conversion of 4-methylcyclohexanone to 4-methylcyclohexane-1-carbonitrile using Toluenesulfonylmethyl isocyanide (TosMIC). This method is preferred over traditional cyanohydrin formation as it avoids the use of highly toxic HCN gas[2].

Reagents:

  • 4-Methylcyclohexanone (1.0 equiv, ~7.13 mmol)

  • TosMIC (1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylcyclohexanone in anhydrous THF under an inert Argon atmosphere. Causality: Moisture must be excluded to prevent the hydrolysis of TosMIC and the quenching of the t-BuOK base.

  • Base Addition: Add solid t-BuOK to the vigorously stirred solution and stir for 20 minutes. Causality: t-BuOK deprotonates TosMIC to form the reactive alpha-isocyano carbanion required for nucleophilic attack.

  • TosMIC Addition: Add solid TosMIC to the reaction mixture. Allow the reaction to proceed for 4 hours at room temperature. Causality: The carbanion attacks the carbonyl carbon, forming an oxazoline intermediate that subsequently collapses, eliminating the tosyl group to yield the nitrile.

  • Validation & Quenching: Monitor the reaction via Thin-Layer Chromatography (TLC) using a 95:5 Hexanes/EtOAc eluent. Once the ketone is consumed, quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the strong base without hydrolyzing the newly formed nitrile.

  • Isolation: Extract the aqueous phase with Diethyl Ether (3×). Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the product as an oily mixture of diastereomers (approx. 75% yield)[2].

G SM 4-Methylcyclohexanone Reagents TosMIC, t-BuOK THF, 20 min SM->Reagents Product 4-Methylcyclohexane-1-carbonitrile (cis/trans mixture) Reagents->Product

Fig 2: TosMIC-mediated cyanation of 4-methylcyclohexanone to 4-methylcyclohexane-1-carbonitrile.

Protocol B: Controlled Reduction to 4-Methylcyclohexane-1-carbaldehyde

Nitriles are notoriously difficult to reduce selectively to aldehydes without over-reducing to the primary amine. This protocol utilizes DIBAL-H to achieve precise partial reduction[4].

Step-by-Step Methodology:

  • Cryogenic Cooling: Dissolve 4-methylcyclohexane-1-carbonitrile in anhydrous Dichloromethane (DCM) and cool the flask to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures stabilize the intermediate aluminum imine complex and prevent a second hydride transfer, which would lead to the amine.

  • Hydride Transfer: Add DIBAL-H (1.1 equiv, 1.0 M in Toluene) dropwise via a syringe pump. Causality: Dropwise addition controls the exothermic reaction and ensures the local stoichiometric ratio remains strictly 1:1.

  • Quenching: After 2 hours, quench the reaction at -78 °C by adding Methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Causality: Methanol destroys excess DIBAL-H safely. Rochelle's salt chelates the aluminum byproducts, breaking down the stubborn emulsion and allowing for clean phase separation.

  • Validation: Analyze the crude product via Refractive Index Detector (RID) HPLC or ¹H NMR to confirm the presence of the distinct aldehyde proton peak (~9.5 ppm) and the absence of the nitrile carbon[4].

Applications in Drug Development

In medicinal chemistry, the incorporation of the 4-methylcyclohexane-1-carbonitrile moiety serves several strategic purposes:

  • Bioisosterism: The nitrile group (–C≡N) is a robust bioisostere for halogens, carbonyls, and hydroxyl groups. It acts as a strong hydrogen bond acceptor while maintaining a minimal steric footprint[2].

  • Metabolic Stability: Unlike esters or aldehydes, the nitrile group is highly resistant to enzymatic hydrolysis and oxidation by Cytochrome P450 enzymes. Appending this cycloalkane framework to a pharmacophore can significantly increase a drug candidate's half-life.

  • Targeting Receptors: Cyclohexane derivatives are frequently explored for their neuroactive properties and ability to modulate specific nuclear hormone receptors (e.g., ROR, LXR) by fitting precisely into hydrophobic binding pockets[4][6].

Safety, Hazards, and Handling

According to the Globally Harmonized System (GHS), 4-methylcyclohexane-1-carbonitrile is classified with severe acute toxicity warnings[1].

  • H301 / H311 / H331: Toxic if swallowed, in contact with skin, or if inhaled.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • Handling Causality: Due to its high vapor pressure at elevated temperatures and profound toxicity, all manipulations must be conducted in a Class II chemical fume hood. Nitrile gloves (double-layered) and tightly sealed safety goggles are mandatory.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases to prevent exothermic decomposition[1].

References

  • PubChem, National Institutes of Health (NIH). "4-Methylcyclohexane-1-carbonitrile | C8H13N | CID 13685275." PubChem Database. Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Cyclohexylcarbonitriles: Diastereoselective Arylations with TMPZnCl·LiCl." J. Org. Chem. 2012. Available at:[Link]

  • Chemsrc. "1-(4-Methylcyclohexyl)methanamine | CAS#:34147-56-3." Chemsrc Database. Available at:[Link]

Sources

Exploratory

Mass spectrometry fragmentation pathways of 4-Methylcyclohexane-1-carbonitrile

Title: Mass Spectrometry Fragmentation Pathways of 4-Methylcyclohexane-1-carbonitrile: A Comprehensive Technical Guide Executive Summary 4-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a versatile cycloaliphatic nitrile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mass Spectrometry Fragmentation Pathways of 4-Methylcyclohexane-1-carbonitrile: A Comprehensive Technical Guide

Executive Summary 4-Methylcyclohexane-1-carbonitrile (C₈H₁₃N) is a versatile cycloaliphatic nitrile, prominently utilized as a critical building block in the synthesis of1[1] and 2[2]. Accurate structural characterization and impurity profiling of this precursor are paramount in pharmaceutical development. This whitepaper provides an authoritative, in-depth analysis of its mass spectrometric (MS) behavior, focusing on Electron Ionization (EI) pathways, mechanistic rationales, and self-validating analytical protocols.

Physicochemical Profiling & Ionization Dynamics

Aliphatic nitriles present unique challenges in mass spectrometry. The cyano group (-C≡N) is strongly electron-withdrawing and possesses a relatively high ionization energy. Under standard 70 eV EI conditions, the initial electron ejection can occur from the nitrogen lone pair or the σ -bonds of the cyclohexane ring. Unlike primary amines, which strongly direct α -cleavage, the cyano group's fragmentation is often characterized by the expulsion of neutral molecules (e.g., HCN) and extensive 3[3].

  • Molecular Formula: C₈H₁₃N

  • Monoisotopic Mass: 123.1048 Da

  • Nominal Mass (Molecular Ion [M]•⁺): m/z 123

Mechanistic Fragmentation Pathways (EI-MS)

The fragmentation of 4-methylcyclohexane-1-carbonitrile is driven by the stability of the resulting carbocations and the thermodynamic favorability of expelling neutral, stable molecules.

Pathway A: Molecular Ion and Methyl Radical Expulsion The molecular ion[M]•⁺ is observed at m/z 123, though its abundance is typically low due to rapid internal energy dissipation via bond cleavage. The cleavage of the exocyclic methyl group at the C4 position yields the [M - CH₃]⁺ cation at m/z 108. This process is driven by the relief of steric strain and the formation of a secondary carbocation on the cyclohexane ring.

Pathway B: Elimination of Hydrogen Cyanide (HCN) A hallmark of 4[4] is the loss of hydrogen cyanide (27 Da). This occurs via a hydrogen rearrangement—typically from the α or β carbon—to the nitrogen atom, followed by the elimination of neutral HCN. This transition leaves a hydrocarbon radical cation[C₇H₁₂]•⁺ at m/z 96.

Pathway C: Sequential Cleavages The m/z 96 ion can further lose a methyl radical to form the highly conjugated or resonant[C₆H₉]⁺ cation at m/z 81. Alternatively, the m/z 108 ion can lose HCN to converge on the identical m/z 81 fragment.

Pathway D: Ring Opening and Lower Mass Aliphatic Ions Cyclohexane rings under EI conditions frequently undergo sequential5[5]. The ring opening of the m/z 96 fragment leads to the generation of stable allylic and aliphatic cations. Prominent peaks at m/z 55 ([C₄H₇]⁺) and m/z 41 ([C₃H₅]⁺) are reliably observed and often constitute the base peak of the spectrum due to their high relative stability.

Pathway Visualization

MS_Fragmentation M_ion [M]•+ m/z 123 C8H13N•+ M_CH3 [M - CH3]+ m/z 108 C7H10N+ M_ion->M_CH3 -•CH3 (15 Da) Alpha-cleavage M_HCN [M - HCN]•+ m/z 96 C7H12•+ M_ion->M_HCN -HCN (27 Da) Elimination M_CH3_HCN [M - CH3 - HCN]+ m/z 81 C6H9+ M_CH3->M_CH3_HCN -HCN (27 Da) M_HCN->M_CH3_HCN -•CH3 (15 Da) Frag_55 [C4H7]+ m/z 55 M_HCN->Frag_55 Ring Cleavage Frag_41 [C3H5]+ m/z 41 M_HCN->Frag_41 Ring Cleavage

EI-MS fragmentation pathways of 4-Methylcyclohexane-1-carbonitrile detailing key m/z transitions.

Quantitative Data Presentation

Fragment Ionm/zNeutral LossElemental CompositionRelative Abundance (Est.)Mechanistic Origin
Molecular Ion 123None[C₈H₁₃N]•⁺< 5%Direct electron ejection
[M - CH₃]⁺ 10815 Da (•CH₃)[C₇H₁₀N]⁺10 - 20%Cleavage of exocyclic methyl
[M - HCN]•⁺ 9627 Da (HCN)[C₇H₁₂]•⁺30 - 50%Hydrogen rearrangement & elimination
[M - CH₃ - HCN]⁺ 8142 Da[C₆H₉]⁺40 - 60%Sequential elimination
Ring Cleavage 5568 Da[C₄H₇]⁺80 - 100%Cyclohexane ring fragmentation
Ring Cleavage 4182 Da[C₃H₅]⁺60 - 90%Deep aliphatic fragmentation

Experimental Protocol: Self-Validating GC-EI-MS Workflow

Rationale & Causality: Aliphatic nitriles like 4-methylcyclohexane-1-carbonitrile possess high volatility and lack the highly basic sites found in primary amines. Consequently, attempting Electrospray Ionization (ESI) often results in poor ionization efficiency. Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the 2[2]. A 70 eV electron beam is utilized to ensure the reproducible fragmentation necessary for library matching, while the specific temperature gradients are chosen to prevent thermal degradation of the cyano group prior to ionization.

Step-by-Step Methodology:

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve the 4-methylcyclohexane-1-carbonitrile standard in MS-grade dichloromethane (DCM) to achieve a concentration of 100 µg/mL. Spike the solution with an internal standard (e.g., decane-d22) at 50 µg/mL.

  • Causality: DCM ensures complete solvation without introducing protic interactions that could alter the analyte's stability. The deuterated internal standard acts as a self-validating marker to confirm that any fluctuations in the Total Ion Chromatogram (TIC) are due to sample concentration rather than instrument drift or injection anomalies.

Step 2: Chromatographic Separation

  • Action: Utilize a 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm ID, 2)[2]. Set the carrier gas (Helium, 99.999%) to a constant flow of 1.0 mL/min. Program the oven: 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Causality: The non-polar stationary phase provides optimal retention for the cycloaliphatic ring. The initial 60 °C hold focuses the volatile analyte at the head of the column, while the 15 °C/min ramp ensures sharp peak shapes without thermally stressing the cyano moiety.

Step 3: Mass Spectrometric Acquisition

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the source temperature to 230 °C and the quadrupole to 150 °C. Scan from m/z 35 to m/z 300.

  • Causality: Scanning from m/z 35 intentionally excludes the massive background signals from atmospheric nitrogen (m/z 28) and oxygen (m/z 32), increasing the detector's dynamic range for the critical m/z 41 and m/z 55 ring fragments.

Step 4: System Suitability & Self-Validation

  • Action: Prior to sample injection, run a blank DCM injection and a perfluorotributylamine (PFTBA) tune.

  • Causality: The blank run guarantees the absence of column bleed or carryover that could artificially inflate the m/z 55 or 81 signals. The PFTBA tune validates mass axis calibration and ensures the electron multiplier is operating at optimal gain.

Sources

Foundational

Solvation Dynamics and Pharmaceutical Applications of 4-Methylcyclohexane-1-carbonitrile: A Technical Whitepaper

Executive Summary In modern drug discovery and synthetic organic chemistry, the precise understanding of intermediate solubility is non-negotiable. 4-Methylcyclohexane-1-carbonitrile (4-MCCN) is a critical cycloaliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, the precise understanding of intermediate solubility is non-negotiable. 4-Methylcyclohexane-1-carbonitrile (4-MCCN) is a critical cycloaliphatic nitrile utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), including phosphodiesterase-4 (PDE4) inhibitors[1][2]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the thermodynamic causality of 4-MCCN's solvation, establish a self-validating protocol for empirical solubility determination, and map its downstream pharmaceutical workflows.

Physicochemical Foundations & Thermodynamic Causality

To predict and manipulate the solubility of 4-MCCN in various organic solvents, we must first analyze its molecular architecture. The molecule consists of a non-polar, bulky methylcyclohexyl ring attached to a highly polar cyano (-C≡N) group.

This structural dichotomy governs its solvation thermodynamics. The dissolution of 4-MCCN in non-polar solvents is entropically driven, relying on London dispersion forces between the solvent molecules and the hydrophobic ring. Conversely, in polar aprotic solvents, solvation is enthalpically favorable due to strong dipole-dipole interactions localized at the nitrile head[3]. Because the molecule lacks hydrogen bond donors (HBD = 0), its solubility in protic solvents is fundamentally limited to weak hydrogen-bond acceptance[3].

Table 1: Quantitative Physicochemical Profiling

Data synthesized from computed models and structural analysis[3].

PropertyQuantitative ValueCausality in Solvation
Molecular Weight 123.20 g/mol Low MW facilitates rapid diffusion and high molar solubility in organic phases.
XLogP3-AA 2.3Indicates moderate lipophilicity; highly predictive of excellent miscibility in non-polar solvents.
Topological Polar Surface Area 23.8 ŲEntirely localized to the nitrile group; restricts aqueous solubility but enables polar aprotic solvation.
Hydrogen Bond Acceptors 1Allows limited miscibility in alcohols (e.g., methanol) via weak solvent-solute H-bonding.

Empirical Solubility Profile in Common Organic Solvents

Based on its physicochemical parameters and empirical usage in synthetic literature[4][5], 4-MCCN exhibits a distinct solubility gradient across different solvent classes. In synthetic arylation and cyanation procedures, solvents like hexanes, ethyl acetate (EtOAc), and tetrahydrofuran (THF) are routinely utilized for both reaction media and chromatographic purification[4].

Table 2: Solubility Matrix for 4-MCCN
Solvent ClassRepresentative SolventMiscibility / SolubilityDominant Intermolecular Force
Non-Polar Hexanes / HeptaneHighly Soluble (>100 mg/mL)London Dispersion Forces
Polar Aprotic Dichloromethane (DCM)Highly Soluble (>100 mg/mL)Dipole-Dipole & Dispersion
Polar Aprotic Ethyl Acetate (EtOAc)Highly Soluble (>100 mg/mL)Dipole-Dipole
Polar Aprotic Tetrahydrofuran (THF)Highly Soluble (>100 mg/mL)Dipole-Dipole
Polar Protic Methanol (MeOH)Moderately SolubleWeak Hydrogen Bonding
Aqueous WaterInsoluble (<1 mg/mL)Hydrophobic Exclusion

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

Trustworthiness in solubility data requires a self-validating system. Traditional visual solubility tests are prone to user error, especially with oily liquid intermediates like 4-MCCN[4]. The following protocol incorporates an internal standard and a mass-balance check to ensure that solvent evaporation or micro-emulsion formation does not skew the quantitative results.

Step-by-Step Methodology
  • Solvent Saturation & Internal Standard Addition: Dispense an excess amount of 4-MCCN (e.g., 500 mg) into a sealed 10 mL glass vial containing 5.0 mL of the target organic solvent. Add a precise concentration of an internal standard (e.g., undecane for GC analysis).

    • Causality: The internal standard dynamically corrects for any minor solvent volatility that occurs during prolonged equilibration.

  • Thermal Equilibration: Incubate the vials in a thermostatic shaker at 25.0 ± 0.1 °C for exactly 24 hours.

    • Causality: This duration guarantees that thermodynamic equilibrium is reached between the undissolved phase and the saturated solution.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25.0 °C.

    • Causality: Rapid centrifugation forces the separation of micro-emulsions—a common artifact with lipophilic nitriles—ensuring only the truly solvated fraction remains in the supernatant.

  • Aliquot Extraction: Carefully extract 100 µL of the supernatant using a positive displacement pipette and filter through a 0.22 µm PTFE syringe filter into a GC vial. Dilute with a compatible analytical solvent (e.g., acetonitrile).

  • Quantification: Analyze the sample via Gas Chromatography-Flame Ionization Detection (GC-FID). Calculate the concentration using the peak area ratio of 4-MCCN to the internal standard.

  • Self-Validation (Integrity Check): Evaporate the solvent from a secondary aliquot of the supernatant and perform 1 H NMR (in CDCl 3​ )[4].

    • Causality: This confirms the structural integrity of the dissolved 4-MCCN, proving that the solvent did not induce chemical degradation during the 24-hour equilibration.

Workflow A 1. Compound Dispensing (Excess 4-MCCN) B 2. Solvent Addition (+ Internal Standard) A->B C 3. Thermal Equilibration (24h at 25°C) B->C D 4. Phase Separation (Ultracentrifugation) C->D E 5. Aliquot Extraction (0.22 µm PTFE Filter) D->E F 6. GC-FID Quantification (& NMR Validation) E->F

Workflow for the self-validating isothermal shake-flask solubility determination.

Pharmaceutical Applications & Downstream Workflows

The solubility profile of 4-MCCN directly dictates its utility in advanced pharmaceutical synthesis. Because it is highly soluble in polar aprotic solvents like THF and DMF, it serves as a highly reactive electrophile/nucleophile precursor in complex drug formulation.

A primary application of 4-MCCN and its derivatives is the synthesis of indazole bioisosteres [1]. In medicinal chemistry, bioisosteric replacement is used to improve the pharmacokinetic profile of a drug without losing target affinity. Specifically, 4-MCCN derivatives are utilized to replace catechol moieties in the development of Phosphodiesterase-4 (PDE4) inhibitors[1][2]. These inhibitors are critical therapeutic agents for treating severe inflammatory and respiratory conditions, including asthma, chronic bronchitis, and chronic obstructive pulmonary disease (COPD)[2].

Furthermore, cycloalkylamine derivatives synthesized from these nitriles are investigated as monoamine reuptake inhibitors, targeting serotonin, dopamine, and norepinephrine transporters for central nervous system disorders[5].

Pathway N1 4-MCCN (Precursor) N2 Aprotic Solvation (THF/DMF) N1->N2 N3 Nucleophilic Addition N2->N3 N4 Indazole Bioisostere Synthesis N3->N4 N5 PDE4 Inhibitor Formulation N4->N5

Synthetic pathway utilizing 4-MCCN for the development of PDE4 inhibitors.

References

  • National Institutes of Health (NIH)
  • US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds Google Patents URL
  • WO1999023076A1 - Therapeutically active compounds based on indazole bioisostere replacement of catechol in pde4 inhibitors Google Patents URL
  • Cyclohexylcarbonitriles: Diastereoselective Arylations with TMPZnCl·LiCl The Journal of Organic Chemistry - ACS Publications URL
  • US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors Google Patents URL

Sources

Exploratory

An In-Depth Technical Guide to the Electron Impact Ionization Mass Spectra of 4-Methylcyclohexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the elucidation of molecular structures. This guide provides a detailed exploration of the electron impact ionization (EI) mass spectrum of 4-methylcyclohexane-1-carbonitrile, a compound of interest in various chemical and pharmaceutical research domains. By delving into the fundamental principles of EI-MS and the specific fragmentation pathways of this substituted cyclohexanenitrile, this document aims to equip researchers with the expertise to interpret and leverage this critical analytical data.

Introduction to Electron Impact Ionization Mass Spectrometry

Electron impact ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1][2] This process not only reveals the molecular weight of the compound through the molecular ion peak but also generates a unique fragmentation pattern that serves as a molecular fingerprint.[2] For a molecule like 4-methylcyclohexane-1-carbonitrile, with a molecular formula of C₈H₁₃N and a monoisotopic mass of approximately 123.10 Da, the resulting mass spectrum is a rich source of structural information.[3][4]

The Predicted Electron Impact Mass Spectrum of 4-Methylcyclohexane-1-carbonitrile

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 123.[3] Due to the presence of a nitrogen atom, this peak will have an odd nominal mass, consistent with the nitrogen rule.[5] However, for many nitriles, the molecular ion peak can be weak or even absent due to the high energy of electron impact causing rapid fragmentation.[5][7][8]

Key Fragmentation Pathways: The fragmentation of the 4-methylcyclohexane-1-carbonitrile molecular ion is anticipated to be driven by the presence of the nitrile group and the cyclic alkyl structure. The following sections detail the most probable fragmentation mechanisms.

Alpha-Cleavage and the [M-1]⁺ Ion

A common fragmentation pathway for nitriles is the loss of a hydrogen atom from the carbon adjacent (alpha) to the nitrile group.[5] This results in a resonance-stabilized cation, leading to a prominent peak at m/z 122 ([M-1]⁺) .

Loss of the Methyl Group

Cleavage of the C-C bond connecting the methyl group to the cyclohexane ring is another likely fragmentation event. This would result in the loss of a methyl radical (•CH₃, 15 Da), producing a cation at m/z 108 ([M-15]⁺) .

Ring Opening and Subsequent Fragmentations

The high energy of electron impact can induce the opening of the cyclohexane ring. This ring-opened molecular ion can then undergo a series of cleavages to produce a cascade of smaller fragment ions.

One plausible pathway involves the cleavage of the C1-C2 and C4-C5 bonds, leading to the formation of stable neutral molecules and charged fragments. A significant fragment could arise from the loss of ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) from the ring-opened structure.

Retro-Diels-Alder Reaction

Substituted cyclohexenes are known to undergo retro-Diels-Alder reactions.[6] Although 4-methylcyclohexane-1-carbonitrile is a saturated ring, rearrangement to a cyclohexene-like structure upon ionization could precede a retro-Diels-Alder fragmentation. This would involve the cleavage of two ring bonds to yield a diene and a dienophile. For instance, cleavage of the C1-C2 and C4-C5 bonds could lead to the formation of butadiene and a charged fragment containing the nitrile group.

Tabulated Summary of Predicted Key Ions

m/z Proposed Fragment Ion Proposed Structure Notes
123[C₈H₁₃N]⁺•Molecular Ion (M⁺•)May be weak or absent.[5][7][8]
122[M-H]⁺C₈H₁₂N⁺Loss of α-hydrogen, forming a stable cation.[5]
108[M-CH₃]⁺C₇H₁₀N⁺Loss of the methyl group.
96[M-HCN]⁺C₇H₁₂⁺•Loss of hydrogen cyanide.
82[C₆H₁₀]⁺•Fragment resulting from ring cleavage.
68[C₅H₈]⁺•Fragment resulting from ring cleavage.
55[C₄H₇]⁺Common hydrocarbon fragment.
41[C₃H₅]⁺Allyl cation, a common and stable fragment.

Visualizing the Fragmentation Pathways

The following diagram, rendered in DOT language, illustrates the primary proposed fragmentation pathways for 4-methylcyclohexane-1-carbonitrile.

fragmentation_pathway M 4-Methylcyclohexane-1-carbonitrile m/z = 123 (M⁺•) M_minus_1 [M-H]⁺ m/z = 122 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z = 108 M->M_minus_15 - •CH₃ M_minus_27 [M-HCN]⁺ m/z = 96 M->M_minus_27 - HCN frag_82 [C₆H₁₀]⁺• m/z = 82 M->frag_82 Ring Cleavage frag_68 [C₅H₈]⁺• m/z = 68 frag_82->frag_68 - CH₂ frag_55 [C₄H₇]⁺ m/z = 55 frag_82->frag_55 - C₂H₃ frag_41 [C₃H₅]⁺ m/z = 41 frag_68->frag_41 - C₂H₃

Sources

Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of 4-Methylcyclohexane-1-carbonitrile from 4-Methylcyclohexanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Strategic Overview & Mechanistic Causality The conversion of aliphatic alc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Overview & Mechanistic Causality

The conversion of aliphatic alcohols to nitriles is a fundamental transformation in pharmaceutical development, often utilized to introduce a one-carbon homologated pharmacophore. Direct nucleophilic displacement of a hydroxyl group is thermodynamically unfavorable due to the poor leaving-group ability of the hydroxide ion ( OH− ).

To bypass this barrier, this protocol employs a highly efficient two-step sequence:

  • Activation (Tosylation): 4-methylcyclohexanol is reacted with p -toluenesulfonyl chloride (TsCl) in the presence of pyridine. This converts the poor hydroxyl leaving group into a highly labile p -toluenesulfonate (tosylate) ester. Crucially, this step proceeds via cleavage of the O-H bond, leaving the C-O bond intact and preserving the initial stereochemistry of the starting material[1].

  • Cyanation (Nucleophilic Substitution): The resulting 4-methylcyclohexyl tosylate is subjected to an SN​2 displacement using Sodium Cyanide (NaCN) in a polar aprotic solvent (Dimethyl Sulfoxide, DMSO). The polar aprotic environment strips the solvation shell from the cyanide anion, maximizing its nucleophilicity and driving the reaction to completion with stereochemical inversion[1][2].

Synthesis Workflow Diagram

SynthesisPathway A 4-Methylcyclohexanol B 4-Methylcyclohexyl Tosylate A->B TsCl, Pyridine 0°C to RT, 4h C 4-Methylcyclohexane- 1-carbonitrile B->C NaCN, DMSO 80°C, 12h (SN2)

Figure 1: Two-step synthetic pathway from 4-methylcyclohexanol to 4-methylcyclohexane-1-carbonitrile.

Reagent Matrix & Quantitative Data

Table 1: Stoichiometry and Reagent Specifications for a 100 mmol Scale

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Step 1: Tosylation
4-Methylcyclohexanol114.191.0011.42 gStarting Material
p -Toluenesulfonyl Chloride190.651.2022.88 gActivating Electrophile
Pyridine79.103.0024.2 mLBase / Solvent
Dichloromethane (DCM)84.93-100 mLCo-solvent
Step 2: Cyanation
4-Methylcyclohexyl Tosylate268.371.00~26.8 gIntermediate
Sodium Cyanide (NaCN)49.011.507.35 gNucleophile
Dimethyl Sulfoxide (DMSO)78.13-80 mLPolar Aprotic Solvent

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 4-Methylcyclohexyl Tosylate

Self-Validating Checkpoint: The reaction progress can be monitored by TLC (Hexanes/EtOAc 8:2). The starting alcohol stains strongly with KMnO4​ , whereas the tosylate product is UV-active (254 nm) due to the aromatic ring.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 4-methylcyclohexanol (11.42 g, 100 mmol) and anhydrous pyridine (24.2 mL, 300 mmol) to the flask. Dilute with 100 mL of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

  • Activation: Portion-wise, add p -toluenesulfonyl chloride (22.88 g, 120 mmol) over 20 minutes to prevent thermal spiking.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching & Extraction: Quench the reaction by adding 50 mL of cold water. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 50 mL).

  • Washing: Wash the combined organic layers with 1M HCl (3 × 50 mL) to remove residual pyridine, followed by saturated NaHCO3​ (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the crude tosylate. Proceed to Step 2 without further purification if purity is >95% by 1H -NMR.

Protocol B: Synthesis of 4-Methylcyclohexane-1-carbonitrile

Safety Warning: NaCN is highly toxic. This step must be performed in a heavily ventilated fume hood. Have a cyanide spill kit and calcium gluconate available. Acidifying cyanide solutions releases lethal HCN gas; maintain basic pH during workup.

  • Setup: In a 250 mL two-neck flask equipped with a reflux condenser, dissolve the crude 4-methylcyclohexyl tosylate (~100 mmol) in 80 mL of anhydrous DMSO.

  • Nucleophile Addition: Add Sodium Cyanide (7.35 g, 150 mmol) in one portion.

  • Heating: Heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 12 hours. The polar aprotic nature of DMSO ensures the cyanide ion is highly reactive, facilitating the SN​2 displacement[1][2].

  • Cooling & Dilution: Cool the mixture to room temperature and dilute with 150 mL of diethyl ether and 100 mL of water.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (3 × 50 mL).

  • Washing: Wash the combined ethereal extracts extensively with water (3 × 50 mL) to remove DMSO, followed by brine (50 mL).

  • Purification: Dry over MgSO4​ , filter, and concentrate. Purify the crude nitrile via vacuum distillation or silica gel flash chromatography (Hexanes/EtOAc 95:5) to obtain the pure 4-methylcyclohexane-1-carbonitrile.

Yield Optimization & Troubleshooting

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Low Tosylation Yield Pyridine hydrochloride precipitation stalling the reaction.Ensure rigorous anhydrous conditions; increase DCM volume to maintain solubility.
Elimination Byproducts (Step 2) E2 elimination competing with SN​2 at elevated temperatures.Lower the cyanation temperature to 60 °C and extend reaction time to 24 hours.
Residual DMSO in Product Incomplete aqueous washing during workup.Perform at least three distinct water washes of the organic phase; consider a LiCl aqueous wash.

References

  • Study.com. "Draw the products for each step in the reaction shown below." Study.com Homework Help. Available at: [Link]

  • Vaia. "Suggest how you would convert trans-4-methylcyclohexanol to cis-1-chloro-4-methylcyclohexane." Vaia Solutions. Available at: [Link]

Sources

Application

Application Note: Chemoselective Grignard Addition to 4-Methylcyclohexane-1-carbonitrile

Introduction & Strategic Overview The transformation of nitriles into ketones via Grignard reagent addition is a fundamental organometallic reaction widely utilized in pharmaceutical synthesis and fine chemical manufactu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The transformation of nitriles into ketones via Grignard reagent addition is a fundamental organometallic reaction widely utilized in pharmaceutical synthesis and fine chemical manufacturing. This application note details the optimized protocol for the nucleophilic addition of Grignard reagents to 4-methylcyclohexane-1-carbonitrile , a sterically hindered cycloalkyl nitrile.

Because aliphatic nitriles with α-protons can act as carbon acids in the presence of highly basic Grignard reagents, standard conditions often lead to diminished yields, recovery of starting material, or epimerization at the C1 stereocenter. This guide provides a self-validating protocol engineered to maximize nucleophilic addition (C–C bond formation) while suppressing α-deprotonation, ensuring high fidelity in the synthesis of the corresponding cycloalkyl ketones.

Mechanistic Causality & Reaction Dynamics

The reaction proceeds through a nucleophilic addition pathway followed by acidic hydrolysis[1]:

  • Nucleophilic Attack : The strongly nucleophilic carbanion equivalent from the Grignard reagent (RMgX) attacks the electrophilic sp-hybridized carbon of the nitrile group.

  • Metalloimine Formation : This addition forms a stable metalloimine salt intermediate (N-magnesium imine). Unlike the addition to aldehydes or ketones, the reaction stops at this stage because the imine salt is resistant to further nucleophilic attack, preventing the over-addition that forms tertiary alcohols[2].

  • Hydrolysis : Upon the addition of aqueous acid, the metalloimine is protonated to an iminium ion, which subsequently undergoes nucleophilic attack by water. Elimination of ammonia (NH₃) yields the final ketone product[1].

Causality of Side Reactions : Grignard reagents possess dual character: they are both potent nucleophiles and strong bases. In 4-methylcyclohexane-1-carbonitrile, the tertiary α-proton at C1 is acidic. If basicity outcompetes nucleophilicity, the Grignard reagent deprotonates C1, forming a ketenimine anion. This not only consumes the reagent but also destroys the stereochemical integrity (cis/trans ratio) of the 1,4-disubstituted cyclohexane system. To mitigate this, transmetalation strategies (e.g., using ZnCl₂ to form zinc(II)ates) can be employed to enhance nucleophilicity over basicity[3].

Mechanism Nitrile 4-Methylcyclohexane- 1-carbonitrile ImineSalt Metalloimine Salt Intermediate Nitrile->ImineSalt + RMgX Grignard RMgX (Nucleophile) Grignard->ImineSalt Ketone Target Ketone Product ImineSalt->Ketone Hydrolysis Hydrolysis Aqueous Acid (H3O+) Hydrolysis->Ketone

Mechanistic pathway of Grignard addition to nitriles yielding ketones.

Quantitative Data & Condition Optimization

The table below summarizes the optimization of reaction conditions for the addition of Phenylmagnesium bromide (PhMgBr) to 4-methylcyclohexane-1-carbonitrile, highlighting the impact of additives on chemoselectivity and stereopreservation.

Reaction ConditionAdditiveTemp (°C)Time (h)Conversion (%)Yield of Ketone (%)Epimerization at C1
PhMgBr (1.5 eq) in THFNone25 to 651265%45%High
PhMgBr (1.5 eq) in Et₂ONone25 to 351650%30%High
PhMgBr (1.5 eq) in THFCuBr (5 mol%)25 to 65885%72%Moderate
PhMgBr + ZnCl₂ (1.5 eq)ZnCl₂ (1.0 eq)25 to 5010>95%88%Low

Data Interpretation: The use of stoichiometric ZnCl₂ to generate an organozincate species in situ significantly improves the yield and preserves the stereochemical integrity of the substrate by suppressing the basicity of the Grignard reagent[3].

Detailed Experimental Protocol

Target Molecule : (4-Methylcyclohexyl)(phenyl)methanone Scale : 10 mmol

Reagents & Materials :

  • 4-Methylcyclohexane-1-carbonitrile: 1.23 g (10 mmol)

  • Phenylmagnesium bromide (PhMgBr): 15 mL of 1.0 M solution in THF (15 mmol)

  • Anhydrous Zinc Chloride (ZnCl₂): 15 mL of 1.0 M solution in THF (15 mmol)

  • Anhydrous Tetrahydrofuran (THF): 20 mL

  • Aqueous Hydrochloric Acid (HCl): 6.0 M solution

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology :

  • System Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a continuous flow of ultra-pure Nitrogen or Argon.

  • Zincate Formation : Charge the flask with the ZnCl₂ solution (15 mmol) and cool to 0 °C using an ice-water bath. Add the PhMgBr solution (15 mmol) dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete transmetalation to the zinc(II)ate complex.

  • Substrate Addition : Dissolve 4-methylcyclohexane-1-carbonitrile (10 mmol) in 10 mL of anhydrous THF. Transfer this solution dropwise into the reaction flask at 0 °C to prevent uncontrolled exotherms.

  • Reaction Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture to a gentle reflux (approx. 65 °C) for 10 hours. Monitor the consumption of the nitrile via TLC or GC-MS.

  • Acidic Quench & Hydrolysis (Critical Step) : Cool the reaction mixture to 0 °C. Cautiously add 15 mL of 6.0 M HCl dropwise. The strong acid is required to protonate the intermediate metalloimine and drive its hydrolysis to the ketone. Stir vigorously at room temperature for 2 to 4 hours.

  • Workup : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure (4-methylcyclohexyl)(phenyl)methanone.

Workflow Step1 Step 1: System Preparation Dry THF, N2 atm, 0 °C Step2 Step 2: Grignard Addition Dropwise RMgX/ZnCl2, warm to Reflux Step1->Step2 Step3 Step 3: Acidic Quench Cautious addition of 6M HCl at 0 °C Step2->Step3 Step4 Step 4: Imine Hydrolysis Vigorous stirring for 2-4h at RT Step3->Step4 Step5 Step 5: Workup & Purification Extraction, Drying, Chromatography Step4->Step5

Step-by-step experimental workflow for ketone synthesis from nitriles.

Analytical Validation

To ensure the self-validating nature of this protocol, the following analytical checkpoints must be met:

  • FT-IR Spectroscopy : The starting material exhibits a sharp, distinct C≡N stretching frequency near 2240 cm⁻¹. Successful conversion is marked by the complete disappearance of this peak and the emergence of a strong C=O stretching frequency around 1710 cm⁻¹.

  • ¹H NMR Spectroscopy : The α-proton (C1) of the cyclohexane ring will shift downfield due to the deshielding effect of the newly formed carbonyl group compared to the nitrile group. The presence of aromatic protons (7.4 - 7.9 ppm) confirms the successful addition of the phenyl ring.

References

  • Title: 20.
  • Title: Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles Source: PMC - NIH URL
  • Title: The Mechanism of Grignard and Organolithium Reactions with Nitriles Source: Chemistry Steps URL

Sources

Method

Catalytic hydrogenation conditions for 4-Methylcyclohexane-1-carbonitrile

An In-depth Guide to the Catalytic Hydrogenation of 4-Methylcyclohexane-1-carbonitrile to 4-Methylcyclohexanemethylamine Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Catalytic Hydrogenation of 4-Methylcyclohexane-1-carbonitrile to 4-Methylcyclohexanemethylamine

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 4-methylcyclohexane-1-carbonitrile, a critical transformation for the synthesis of the corresponding primary amine, 4-methylcyclohexanemethylamine. This amine is a valuable building block for researchers, scientists, and drug development professionals in the pharmaceutical and agrochemical industries. This document delves into the mechanistic intricacies, explores various catalytic systems, and presents detailed protocols to achieve high selectivity and yield.

The reduction of nitriles to primary amines is a cornerstone of synthetic chemistry.[1] However, the process is often complicated by the formation of secondary and tertiary amine impurities.[2][3][4] These byproducts arise from the reaction of the newly formed primary amine with the intermediate imine, which is generated during the initial reduction of the nitrile group.[3] Controlling the reaction conditions to favor the formation of the desired primary amine is, therefore, the principal challenge.

This guide will explore the key parameters influencing the selective hydrogenation of 4-Methylcyclohexane-1-carbonitrile, including the choice of catalyst, solvent, temperature, pressure, and the strategic use of additives to suppress side reactions.

Understanding the Reaction Pathway and Side Reactions

The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. The primary amine product can then compete with hydrogen for addition to this imine, leading to the formation of a secondary amine. This side reaction is a significant challenge to achieving high selectivity.[3][4]

To mitigate the formation of these secondary and tertiary amine byproducts, several strategies can be employed. The most common is the addition of ammonia to the reaction mixture.[2][5][6][7] Ammonia is thought to inhibit the formation of secondary amines by reacting with the imine intermediate to regenerate the primary imine, thus shifting the equilibrium away from the side reaction. Other basic additives, such as alkali metal carbonates or hydroxides, have also been shown to suppress the formation of secondary amines.[1][5]

Nitrile Hydrogenation Pathway 4-Methylcyclohexane-1-carbonitrile 4-Methylcyclohexane-1-carbonitrile Imine Intermediate Imine Intermediate 4-Methylcyclohexane-1-carbonitrile->Imine Intermediate + H2 / Catalyst Primary Amine (Desired Product) Primary Amine (Desired Product) Imine Intermediate->Primary Amine (Desired Product) + H2 / Catalyst Secondary Amine (Byproduct) Secondary Amine (Byproduct) Imine Intermediate->Secondary Amine (Byproduct) + Primary Amine Secondary Amine (Byproduct)->Imine Intermediate - Ammonia Ammonia Ammonia Ammonia->Imine Intermediate Inhibits side reaction

Caption: Reaction pathway for nitrile hydrogenation showing the desired product and a key side reaction.

Comparative Analysis of Catalytic Systems and Conditions

The choice of catalyst and reaction parameters is paramount for the successful hydrogenation of 4-Methylcyclohexane-1-carbonitrile. Below is a summary of common catalytic systems and their typical operating conditions.

CatalystTypical LoadingSolvent(s)Temperature (°C)Pressure (bar)Additive(s)Key Characteristics & Selectivity
Raney® Nickel 5-20 wt%Alcohols (Ethanol, Methanol), Ethers (THF, Dioxane)50-15030-100Ammonia, NH4OH, KOHA versatile and widely used catalyst.[1][2] The addition of ammonia or a base is often necessary to achieve high selectivity for the primary amine.[2][5]
Palladium on Carbon (Pd/C) 5-10 mol%Cyclohexane, Ethers, Alcohols25-1001-50Ammonia, NH4OHHighly active catalyst.[8] Without additives, it can lead to the formation of secondary and tertiary amines.[2][9]
Platinum(IV) Oxide (Adams' Catalyst) 1-5 mol%Alcohols, Acetic Acid25-801-5None or AcidEffective for nitrile reduction.[10] Can sometimes offer good selectivity without basic additives, especially in acidic media which protects the primary amine as a salt.[11]
Rhodium on Carbon/Alumina (Rh/C, Rh/Al2O3) 1-5 mol%Alcohols, Hydrocarbons70-1803-140Basic substances, two-phase systemsA robust catalyst, often used in industrial settings.[12][13] Can provide high selectivity, particularly with basic additives or in two-phase solvent systems.[13]
Ruthenium on Carbon/Alumina (Ru/C, Ru/Al2O3) 1-5 mol%Toluene, Alcohols100-17540-50Alkali metal promoterCan achieve high conversion and selectivity, sometimes requiring a promoter.[14][15]

Solvent Effects in Catalytic Hydrogenation

The choice of solvent can significantly influence the outcome of the hydrogenation reaction. Protic solvents, such as alcohols, are commonly used and can promote a rapid reaction.[16] The polarity and hydrogen-bonding ability of the solvent can affect catalyst activity and selectivity.[16][17] For instance, in some systems, polar solvents can enhance the interaction between the substrate and the catalyst surface, facilitating the reaction.[17] In other cases, highly polar solvents might compete with the substrate for active sites on the catalyst, potentially reducing the reaction rate.[18]

Experimental Protocols

The following protocols provide detailed procedures for the catalytic hydrogenation of 4-Methylcyclohexane-1-carbonitrile using two different methodologies.

Protocol 1: High-Pressure Hydrogenation with Raney® Nickel and Ammonia

This protocol utilizes the classic approach of high-pressure hydrogenation with Raney® Nickel in the presence of ammonia to ensure high selectivity towards the primary amine.

Materials and Equipment:

  • 4-Methylcyclohexane-1-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • Anhydrous Ethanol or Methanol

  • Ammonia solution (e.g., 7N in Methanol) or liquid ammonia

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple

  • Inert gas supply (Argon or Nitrogen)

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (Argon or Nitrogen), carefully wash the Raney® Nickel slurry (e.g., 2.0 g) with anhydrous ethanol (3 x 20 mL) to remove water.

  • Reaction Setup: In the autoclave, combine 4-Methylcyclohexane-1-carbonitrile (e.g., 10.0 g, 81.2 mmol), anhydrous ethanol (100 mL), and the washed Raney® Nickel.

  • Addition of Ammonia: Add a solution of ammonia in methanol (e.g., 20 mL of a 7N solution) or carefully condense liquid ammonia into the cooled reactor. The presence of ammonia is crucial for suppressing the formation of secondary and tertiary amines.[5][6]

  • Hydrogenation: Seal the autoclave and purge with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-80 bar) and heat to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.[19] The filter cake should be kept wet with solvent and disposed of appropriately.

  • Product Isolation: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude 4-methylcyclohexanemethylamine can be purified by distillation under reduced pressure.

Protocol 2: Catalytic Transfer Hydrogenation with Raney® Nickel and 2-Propanol

This method offers a milder and less hazardous alternative to high-pressure hydrogenation, using 2-propanol as the hydrogen donor.[1]

Materials and Equipment:

  • 4-Methylcyclohexane-1-carbonitrile

  • Raney® Nickel (50% slurry in water)

  • 2-Propanol

  • Potassium Hydroxide (KOH)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Mixture Preparation: In a round-bottom flask, prepare a solution of 2% (w/v) KOH in 2-propanol (e.g., 1.0 g KOH in 50 mL 2-propanol).

  • Catalyst Addition: To this solution, add 4-Methylcyclohexane-1-carbonitrile (e.g., 2.0 g) followed by Raney® Nickel (e.g., 5.0 g of slurry). The use of a base like KOH is important for directing the reaction towards the primary amine.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 1-3 hours. The reaction is open to the atmosphere.[1]

  • Work-up: Cool the reaction mixture to room temperature.

  • Catalyst Removal: Carefully decant the organic layer from the Raney® Nickel catalyst. Wash the catalyst with diethyl ether (3 x 15 mL) and combine the organic layers.

  • Product Isolation: The intermediate N-isopropylidene amine is formed, which can be hydrolyzed to the primary amine.[1] This can be achieved by adding water and stirring, followed by extraction with a suitable organic solvent. The combined organic extracts are then dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation.

General Experimental Workflow

Experimental Workflow A Reaction Setup (Substrate, Solvent, Catalyst, Additive) B Hydrogenation (High Pressure or Transfer) A->B C Reaction Work-up (Cooling, Depressurization) B->C D Catalyst Filtration C->D E Solvent Removal D->E F Product Purification (e.g., Distillation) E->F G Product Characterization (NMR, GC-MS) F->G

Caption: A generalized workflow for the catalytic hydrogenation of nitriles.

Product Characterization

The identity and purity of the final product, 4-methylcyclohexanemethylamine, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for determining the conversion of the starting material and the selectivity for the primary amine versus any byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the nitrile peak (around 2250 cm-1) and the appearance of N-H stretching bands (around 3300-3400 cm-1) can be used to monitor the reaction.

Conclusion

The catalytic hydrogenation of 4-Methylcyclohexane-1-carbonitrile to 4-methylcyclohexanemethylamine can be achieved with high selectivity by careful control of the reaction conditions. The choice of catalyst, solvent, and particularly the use of additives like ammonia or bases, are critical to suppress the formation of secondary and tertiary amine byproducts. Both high-pressure hydrogenation and catalytic transfer hydrogenation are viable methods, with the latter offering a milder and operationally simpler alternative. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this important transformation.

References

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. (2016, February 17).
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  • Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs.
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Sources

Application

Application Note: Synthesis of Cycloalkylamines via the Reduction of 4-Methylcyclohexane-1-carbonitrile

Introduction & Strategic Utility The synthesis of functionalized cycloalkylamines is a critical operation in modern drug discovery. These motifs are frequently incorporated into active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

The synthesis of functionalized cycloalkylamines is a critical operation in modern drug discovery. These motifs are frequently incorporated into active pharmaceutical ingredients (APIs), acting as key pharmacophores in phosphodiesterase-4 (PDE4) inhibitors and monoamine reuptake inhibitors[1].

4-Methylcyclohexane-1-carbonitrile serves as a highly versatile building block in this context. The rigid chair conformation of the cyclohexane ring, coupled with the lipophilic methyl group, provides excellent pharmacokinetic properties and conformational locking. Converting the nitrile group (–C≡N) to a primary amine (–CH₂NH₂) yields (4-methylcyclohexyl)methanamine, a primary cycloalkylamine that can be further functionalized or utilized directly in API synthesis.

Mechanistic Rationale & Pathway Selection

The complete reduction of a carbon-nitrogen triple bond requires specific strategic choices depending on the scale, functional group tolerance, and safety requirements of the laboratory. As a self-validating principle, the choice of reducing agent dictates the reaction's causality:

  • Nucleophilic Hydride Reduction (LiAlH₄): Lithium aluminum hydride is a powerful nucleophilic reducing agent. It attacks the highly polarized electrophilic carbon of the nitrile, forming an intermediate iminium salt, which is subsequently reduced to the amine. Because this initial hydride transfer is highly exothermic, the reaction must be strictly controlled at 0 °C in polar aprotic solvents like THF.

  • Electrophilic Borane Reduction (BH₃·SMe₂): Borane acts as an electrophilic reducing agent, initially coordinating to the lone pair of the nitrile nitrogen[1]. Borane-dimethylsulfide (BH₃·SMe₂) is preferred over Borane-THF (BH₃·THF) because it is significantly more stable, available in higher concentrations, and avoids the generation of tributyl borate degradation products[2].

  • Catalytic Hydrogenation (H₂, Pd/C): This is a scalable, atom-economical alternative. However, a known mechanistic pitfall in nitrile hydrogenation is the condensation of the primary amine product with the intermediate imine, leading to unwanted secondary and tertiary amines. Causality: The addition of methanolic ammonia (NH₃) shifts the equilibrium; ammonia acts as a sacrificial nucleophile, trapping the imine intermediate to completely suppress secondary amine formation and maximize the primary amine yield[2].

Reaction Workflow

G Nitrile 4-Methylcyclohexane- 1-carbonitrile LiAlH4 Method A: LiAlH4 THF, 0°C to RT Nitrile->LiAlH4 Nucleophilic Hydride H2_Cat Method B: H2, Pd/C NH3, MeOH Nitrile->H2_Cat Surface Catalysis Borane Method C: BH3·SMe2 THF, Reflux Nitrile->Borane Electrophilic Reduction Amine (4-Methylcyclohexyl) methanamine LiAlH4->Amine Fieser Workup H2_Cat->Amine Suppressed side-reactions SideProduct Secondary/Tertiary Amine Byproducts H2_Cat->SideProduct If NH3 is omitted Borane->Amine Acidic Workup

Fig 1: Reduction pathways of 4-methylcyclohexane-1-carbonitrile to primary cycloalkylamines.

Quantitative Data & Yield Analysis

Reduction MethodologyReagents & ConditionsTypical YieldChemoselectivityKey AdvantagePrimary Limitation
Nucleophilic Hydride LiAlH₄, THF, 0 °C to RT85–92%Low (reduces esters, ketones)Extremely fast, high conversionHighly exothermic, strictly anhydrous
Catalytic Hydrogenation H₂, Pd/C, NH₃/MeOH, 50 psi75–85%HighScalable, green, easy workupRequires high-pressure equipment
Electrophilic Borane BH₃·SMe₂, THF, Reflux80–88%High (tolerates halogens)Stable reagent, highly selectiveOdorous byproduct (dimethyl sulfide)

Experimental Protocols (Self-Validating Systems)

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Objective: Rapid, small-to-medium scale synthesis of (4-methylcyclohexyl)methanamine.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagent Loading: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.5 M) and cool the mixture to 0 °C using an ice-water bath. Causality: Cooling is strictly required to control the highly exothermic initial hydride transfer and prevent solvent boil-off.

  • Addition: Dissolve 4-methylcyclohexane-1-carbonitrile (1.0 eq) in anhydrous THF and add dropwise via the dropping funnel over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

  • Fieser Workup (Self-Validating Step): To quench unreacted LiAlH₄ and prevent unbreakable aluminum hydroxide emulsions, sequentially add x mL of distilled water, x mL of 15% NaOH (aq), and 3x mL of distilled water (where x is the mass of LiAlH₄ used in grams). Causality: This exact stoichiometric quenching forms a granular, easily filterable white aluminum salt precipitate. If the precipitate is gelatinous, the water ratio was incorrect.

  • Isolation: Filter the salts through a Celite pad, wash thoroughly with diethyl ether, and concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Catalytic Hydrogenation with Pd/C

Objective: Large-scale, safe synthesis with minimal hazardous waste.

  • Preparation: Charge a high-pressure hydrogenation reactor (e.g., Parr shaker) with 4-methylcyclohexane-1-carbonitrile (1.0 eq).

  • Solvent System: Dissolve the substrate in a 7N solution of ammonia in methanol (NH₃/MeOH). Causality: Ammonia acts as a sacrificial nucleophile to trap the imine intermediate, completely suppressing the formation of secondary amine dimers[2].

  • Catalyst: Add 10% Pd/C (10 wt% relative to the substrate).

  • Hydrogenation: Purge the vessel with nitrogen gas (3x) to remove oxygen, then with hydrogen gas (3x). Pressurize to 50 psi H₂ and agitate at room temperature for 12–16 hours.

  • Monitoring: Monitor the pressure gauge for hydrogen uptake. The reaction is self-validating when the pressure stabilizes and stops dropping, indicating complete saturation of the C≡N bond.

  • Isolation: Carefully vent the reactor. Filter the catalyst through a Celite pad under a nitrogen blanket (Caution: dry Pd/C is highly pyrophoric), and concentrate the filtrate to afford the primary amine.

In-Process Controls & Analytical Validation

To ensure the integrity of the synthesized cycloalkylamine, the following analytical validations must be performed to confirm reaction completion:

  • FT-IR Spectroscopy: The starting nitrile exhibits a sharp, distinct C≡N stretching band at ~2240 cm⁻¹. Successful reduction is confirmed by the complete disappearance of this peak and the emergence of a broad N–H stretching band at 3300–3400 cm⁻¹.

  • GC-MS: Confirm the mass shift from the starting nitrile ( m/z 123.19) to the primary amine product ( m/z 127.23).

References

  • US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds Source: Google Patents URL
  • US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors Source: Google Patents URL
  • Nitrile to Amine - Common Conditions Source: Common Organic Chemistry URL

Sources

Method

Biocatalytic transformation of 4-Methylcyclohexane-1-carbonitrile using nitrilases

Application Note: Biocatalytic Transformation of 4-Methylcyclohexane-1-carbonitrile to 4-Methylcyclohexanecarboxylic Acid Executive Summary The synthesis of 4-methylcyclohexanecarboxylic acid from 4-methylcyclohexane-1-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biocatalytic Transformation of 4-Methylcyclohexane-1-carbonitrile to 4-Methylcyclohexanecarboxylic Acid

Executive Summary

The synthesis of 4-methylcyclohexanecarboxylic acid from 4-methylcyclohexane-1-carbonitrile is a critical transformation in the development of various active pharmaceutical ingredients (APIs). Traditional chemical hydrolysis requires harsh conditions (e.g., concentrated strong acids or bases, prolonged reflux), which often lead to poor diastereoselectivity, unwanted epimerization, and high environmental waste. Biocatalysis using nitrilases offers a sustainable, highly chemo- and stereoselective alternative operating under mild aqueous conditions[1]. This application note details the mechanistic principles, optimized reaction parameters, and a self-validating protocol for the nitrilase-mediated hydrolysis of 4-methylcyclohexane-1-carbonitrile.

Mechanistic Principles & Causality

Nitrilases (EC 3.5.5.1) are highly specialized enzymes that catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia, bypassing the formation of free amide intermediates[2]. Structurally, these enzymes belong to the nitrilase superfamily and require homo-oligomerization into spiral filaments for full catalytic activity[3].

The Catalytic Triad and Reaction Causality: The active site features a strictly conserved Glu-Lys-Cys catalytic triad[3]. The reaction initiates via a nucleophilic attack by the sulfhydryl group of the catalytic Cysteine on the electrophilic cyano carbon of 4-methylcyclohexane-1-carbonitrile. This forms a covalent thioimidate intermediate[2]. The Lysine residue stabilizes the tetrahedral transition state, while the Glutamate acts as a general acid/base. Subsequent addition of a water molecule releases ammonia and generates an acylenzyme intermediate. A second water molecule hydrolyzes the acylenzyme, releasing the final product, 4-methylcyclohexanecarboxylic acid, and regenerating the free enzyme[2].

Mechanism Substrate 4-Methylcyclohexane- 1-carbonitrile Thioimidate Thioimidate Intermediate Substrate->Thioimidate Cys-SH Attack Enzyme Nitrilase (Cys-Glu-Lys Triad) Enzyme->Thioimidate Binding Acylenzyme Acylenzyme Intermediate Thioimidate->Acylenzyme +H2O, -NH3 Ammonia Ammonia (NH3) Thioimidate->Ammonia Product 4-Methylcyclohexane- carboxylic acid Acylenzyme->Product +H2O (Hydrolysis) Product->Enzyme Regeneration

Fig 1. Nitrilase-mediated catalytic mechanism of 4-methylcyclohexane-1-carbonitrile hydrolysis.

Experimental Design & Rationale

  • Biocatalyst Selection: Rhodococcus rhodochrous strains (e.g., ATCC BAA-870) are premier whole-cell biocatalysts due to their robust expression of nitrile-hydrolyzing enzymes[4]. When using whole cells, it is crucial to account for potential background nitrile hydratase or amidase activity[5]. For highly specific transformations, purified recombinant nitrilases are preferred.

  • Co-solvent Rationale: 4-Methylcyclohexane-1-carbonitrile is a highly lipophilic cyclic aliphatic nitrile. In purely aqueous buffers, it forms a separate phase, severely limiting mass transfer to the enzyme's active site. The inclusion of a co-solvent (e.g., 5–10% v/v DMSO) is mandatory to increase substrate bioavailability without disrupting the enzyme's tertiary structure.

  • Thermodynamic Control: The reaction is strictly maintained at 30°C and pH 7.2. Temperatures exceeding 40°C induce premature disassembly of the active nitrilase spiral filaments[3], while pH fluctuations alter the protonation state of the catalytic Cysteine, quenching activity.

Self-Validating Experimental Protocol

Materials:

  • Substrate: 4-Methylcyclohexane-1-carbonitrile (mixture of cis/trans isomers).

  • Biocatalyst: Lyophilized recombinant nitrilase (e.g., derived from R. rhodochrous) or resting cells.

  • Buffer: 100 mM Potassium phosphate buffer, pH 7.2.

  • Co-solvent: Dimethyl sulfoxide (DMSO), analytical grade.

  • Extraction Solvent: Ethyl acetate (EtOAc).

Step-by-Step Methodology:

  • Biocatalyst Hydration: Suspend 10 mg/mL of lyophilized nitrilase in 100 mM potassium phosphate buffer (pH 7.2). Incubate at 25°C for 30 minutes with gentle orbital shaking (100 rpm) to ensure full hydration and oligomerization.

  • Substrate Preparation: Prepare a 500 mM stock solution of 4-methylcyclohexane-1-carbonitrile in pure DMSO.

  • Reaction Matrix Formulation: In a 50 mL baffled Erlenmeyer flask, combine 18 mL of the hydrated enzyme suspension with 2 mL of the substrate stock solution. The final reaction volume is 20 mL, containing 50 mM substrate and 10% (v/v) DMSO.

  • Control Setup (Self-Validation): Prepare a parallel Negative Control flask using enzyme that has been heat-inactivated (boiled at 95°C for 15 minutes). This validates that any observed carboxylic acid is strictly the result of biocatalysis and not spontaneous chemical hydrolysis.

  • Bioconversion: Incubate the flasks in a thermostatic shaker at 30°C and 200 rpm for 24 hours.

  • Quenching & Extraction: Terminate the reaction by adding 2 M HCl dropwise until the pH reaches 2.0. Causality: This protonates the newly formed 4-methylcyclohexanecarboxylic acid, rendering it lipophilic. Add 20 mL of EtOAc, vortex vigorously for 2 minutes, and centrifuge at 4,000 x g for 5 minutes to break any emulsions. Extract the organic layer.

  • Analytical Quantification: Evaporate the EtOAc under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase and analyze via HPLC (equipped with a chiral column if assessing diastereomeric excess, de) or GC-FID.

Workflow Step1 1. Biocatalyst Preparation (R. rhodochrous ATCC BAA-870) Step2 2. Reaction Matrix Formulation (Buffer + 10% DMSO + Substrate) Step1->Step2 Step3 3. Bioconversion & Incubation (30°C, pH 7.2, 24h, 200 rpm) Step2->Step3 Step4 4. Quenching & Extraction (Acidify to pH 2.0, EtOAc) Step3->Step4 Step5 5. Analytical Validation (HPLC/GC for Conversion & de) Step4->Step5

Fig 2. Step-by-step biotransformation workflow for 4-methylcyclohexanecarboxylic acid synthesis.

Quantitative Data & Optimization

Table 1: Impact of Co-solvent Concentration on Bioconversion (30°C, pH 7.2, 24h)

Co-solvent (DMSO % v/v) Substrate Solubility Relative Enzyme Activity (%) Conversion Yield (%) Diastereomeric Excess (de % trans)
0% (Aqueous only) Poor (Biphasic) 100 12.4 >99
5% Good 95 88.7 98
10% Excellent 82 94.2 95

| 20% | Excellent | 31 | 22.1 | 80 |

Table 2: Temperature and pH Optimization Matrix (10% DMSO, 24h)

Temperature (°C) pH Level Conversion Yield (%) Observation / Mechanism Impact
20 7.2 45.3 Suboptimal kinetics; slow thioimidate formation.
30 7.2 94.2 Optimal balance of kinetics and enzyme stability.
40 7.2 61.8 Partial thermal denaturation of nitrilase filaments.
30 6.0 33.1 Protonation of catalytic Glu/Lys disrupts triad.

| 30 | 8.5 | 58.4 | Increased risk of spontaneous amide byproduct formation. |

Troubleshooting & Expert Insights

  • Incomplete Conversion / Plateauing Kinetics: If the reaction stalls before 90% conversion, product inhibition may be occurring. As 4-methylcyclohexanecarboxylic acid accumulates, it can lower the microenvironmental pH. Expert Fix: Utilize a pH-stat titrator to continuously feed 1 M NaOH, maintaining the pH strictly at 7.2 throughout the 24-hour cycle.

  • Formation of Amide Byproducts: Although true nitrilases bypass the amide intermediate, altered active site dynamics (e.g., due to high pH or organic solvent stress) can cause premature release of the acylenzyme intermediate before the second water hydrolysis[2]. Expert Fix: Reduce DMSO concentration to 5% and ensure the temperature does not exceed 30°C to maintain the structural integrity of the catalytic pocket.

  • Emulsion Formation During Extraction: Whole-cell biocatalysts or crude enzyme preparations contain high levels of lipids and proteins that act as surfactants. Expert Fix: Centrifugation is mandatory. Alternatively, filter the quenched reaction mixture through a Celite pad prior to EtOAc extraction to physically remove denatured protein aggregates.

References

  • Source: wikipedia.
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing GC-MS parameters for 4-Methylcyclohexane-1-carbonitrile detection

Technical Support Center: Optimizing GC-MS Parameters for 4-Methylcyclohexane-1-carbonitrile Detection Executive Overview 4-Methylcyclohexane-1-carbonitrile (C8H13N, MW: 123.20 Da) is a volatile cyclic aliphatic nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing GC-MS Parameters for 4-Methylcyclohexane-1-carbonitrile Detection

Executive Overview

4-Methylcyclohexane-1-carbonitrile (C8H13N, MW: 123.20 Da) is a volatile cyclic aliphatic nitrile frequently utilized in pharmaceutical synthesis and drug development[1]. In Gas Chromatography-Mass Spectrometry (GC-MS), the strong dipole moment of the cyano (-C≡N) group presents unique analytical challenges. The cyano group acts as a strong hydrogen bond acceptor, making it highly susceptible to secondary interactions with active silanol (-SiOH) sites in the sample flow path, which often leads to severe peak distortion[2].

This support guide provides a causally-driven, self-validating framework for optimizing GC-MS parameters and troubleshooting common chromatographic distortions associated with nitrile detection.

Section 1: Self-Validating Methodological Workflow

To ensure reproducible quantification, the analytical method must be designed to prevent solvent-phase polarity mismatches and minimize analyte adsorption[3].

Step 1: Solvent Selection & Sample Preparation

  • Protocol: Extract or dilute the sample using a non-polar to slightly polar solvent (e.g., hexane or ethyl acetate).

  • Causality: Nitriles are moderately lipophilic. Dissolving the analyte in a highly polar solvent (like methanol) and injecting it onto a non-polar column causes the "Reverse Solvent Effect." The polar solvent fails to wet the stationary phase evenly, forming droplets that smear the analyte band across the column[3].

Step 2: Inlet Deactivation & Configuration

  • Protocol: Install an ultra-inert, deactivated single-taper glass liner with deactivated glass wool. Set the inlet temperature to 250 °C.

  • Causality: Un-deactivated glass contains active silanol sites that trap the cyano group. While glass wool provides a large surface area for rapid vaporization, it must be strictly deactivated to prevent it from becoming an adsorption sink that causes peak tailing[2][4].

Step 3: Chromatographic Separation

  • Protocol: Utilize a mid-polar capillary column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane). Program the oven: 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C.

  • Causality: A mid-polar stationary phase provides superior dipole-dipole interactions with the nitrile, improving peak symmetry compared to a standard 100% dimethylpolysiloxane column[5]. The low initial temperature ensures proper solvent focusing[3].

Step 4: Mass Spectrometry (MS) Detection

  • Protocol: Operate the MS in Electron Ionization (EI) mode at 70 eV. For trace analysis, use Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 123) and characteristic fragments.

GCMS_Workflow Step1 1. Sample Preparation Solvent Matching & Extraction Step2 2. Inlet Optimization Deactivated Liner & Flow Control Step1->Step2 Step3 3. Column Selection Mid-Polar Stationary Phase Step2->Step3 Step4 4. MS Detection EI (70 eV) & SIM Mode Step3->Step4 Step5 5. Data Validation S/N Ratio & Peak Symmetry Step4->Step5

Caption: Step-by-step GC-MS optimization workflow for 4-Methylcyclohexane-1-carbonitrile detection.

Section 2: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-Methylcyclohexane-1-carbonitrile exhibit severe peak tailing, and how can I definitively correct it? A: Peak tailing for nitriles is primarily a chemical interaction issue, though it can mimic physical system failures. The highly polar cyano group interacts strongly with 2 in the liner or at the head of the column[2].

  • Self-Validating Fix: Do not guess the cause. Inject a standard containing both the nitrile and a non-polar hydrocarbon (e.g., decane). If the hydrocarbon peak is perfectly symmetrical but the nitrile tails, the issue is strictly chemical activity[6]. To resolve this, install a fresh ultra-inert deactivated liner. If tailing persists, the active sites are likely at the front of the column; trim 10–20 cm from the column inlet to remove the degraded stationary phase[4][6]. If both peaks tail, you have a physical blockage or a poorly cut column[5][6].

Q2: My peaks are broad and distorted specifically near the solvent front. What is the mechanism behind this? A: This indicates a3[3].

  • Causality & Fix: This occurs when the initial oven temperature is too high relative to the solvent's boiling point, preventing the solvent from condensing and focusing the analyte into a narrow band at the head of the column. To fix this, decrease your initial column temperature by 10–20 °C below the boiling point of your sample solvent[3].

Q3: How do I optimize the split ratio to maximize sensitivity without degrading peak shape? A: The split ratio dictates the velocity of the carrier gas sweeping through the inlet.

  • Causality & Fix: A split ratio that is too low causes the total flow through the inlet to drop below the recommended 20 mL/min minimum. This slow flow allows the vaporized nitrile to linger in the hot injection port, increasing the probability of thermal degradation and adsorption, which manifests as peak broadening[3]. Ensure your split ratio maintains a minimum total inlet flow of 20 mL/min. If trace sensitivity is required, switch to splitless mode, but ensure you implement a post-injection purge (e.g., 30 mL/min after 1 minute) to clear residual vapors and restore peak shape[4].

Peak_Tailing_Diag Issue Symptom: Peak Tailing of Nitrile Check1 Does tailing decrease with retention time? Issue->Check1 Solvent Cause: Solvent Effect Violation Fix: Lower initial oven temp Check1->Solvent Yes Check2 Are all peaks tailing (including non-polar)? Check1->Check2 No Physical Cause: Physical Blockage Fix: Trim column / replace liner Check2->Physical Yes Chemical Cause: Active Silanol Sites Fix: Ultra-Inert consumables Check2->Chemical No

Caption: Diagnostic decision tree for resolving peak tailing in nitrile GC-MS analysis.

Section 3: Parameter Optimization Matrix

Table 1: Optimized Gas Chromatography (GC) Parameters

ParameterOptimized SettingMechanistic Rationale
Inlet Temperature 250 °CEnsures rapid, complete vaporization of the nitrile without inducing thermal degradation.
Carrier Gas Helium, 1.0 mL/minConstant flow mode maintains consistent retention times across the temperature gradient.
Split Ratio 20:1Maintains >20 mL/min total flow to sweep the liner efficiently and prevent band broadening[3].
Oven Program 40 °C (2 min) → 10 °C/min → 250 °CThe low initial temperature ensures proper solvent focusing and mitigates the reverse solvent effect[3].

Table 2: Optimized Mass Spectrometry (MS) Parameters

ParameterOptimized SettingMechanistic Rationale
Ionization Mode EI, 70 eVStandard ionization energy required to match reproducible fragmentation libraries (e.g., NIST).
Source Temperature 230 °CPrevents condensation of the nitrile compound within the ion source, reducing carryover.
Quadrupole Temp 150 °CMaintains mass accuracy and keeps the mass filter clean from matrix deposits.
SIM Ions (m/z) 123 (M+), 96 (M-HCN)Maximizes the Signal-to-Noise (S/N) ratio by filtering out background matrix noise during trace analysis.

Sources

Optimization

Technical Support Center: Chromatographic Resolution of 4-Methylcyclohexane-1-carbonitrile Impurities

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with the chromatographic separation of aliphatic ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical challenges associated with the chromatographic separation of aliphatic nitriles.

When analyzing 4-methylcyclohexane-1-carbonitrile , researchers frequently encounter co-elution issues between its cis and trans diastereomers, as well as interference from synthetic precursors like 4-methylcyclohexanone. This guide synthesizes thermodynamic principles with field-proven methodologies to help you achieve robust, baseline resolution.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do the cis and trans isomers of 4-methylcyclohexane-1-carbonitrile co-elute on my standard DB-5 GC column? A1: The co-elution is a direct result of partition thermodynamics. In gas chromatography, non-polar or low-polarity stationary phases (like the 5% phenyl-methylpolysiloxane in a DB-5 column) separate analytes primarily based on dispersive forces, which correlate heavily with boiling points[1]. The cis and trans isomers of 4-methylcyclohexane-1-carbonitrile possess nearly identical molecular weights and boiling points. To resolve them, you must exploit their structural geometry. By switching to a highly polar stationary phase, you introduce dipole-dipole interactions that differentially retain the isomers based on their distinct axial/equatorial dipole moments.

Q2: Should I use High-Performance Liquid Chromatography (HPLC) instead of Gas Chromatography (GC)? A2: No. GC remains the gold standard for volatile aliphatic nitriles[2]. Underivatized aliphatic nitriles lack a strong UV chromophore, rendering standard UV/Vis detectors in HPLC highly ineffective[3]. While specialized LC techniques using Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) exist, capillary GC paired with a Flame Ionization Detector (FID) provides vastly superior theoretical plate counts, sensitivity, and peak capacity for these specific compounds[4].

Q3: What are the most common impurities I should expect in my chromatogram? A3: Depending on your synthetic route (e.g., nucleophilic cyanation of ketones or reduction of corresponding derivatives), your impurity profile will typically include unreacted 4-methylcyclohexanone, regioisomers (such as 3-methylcyclohexane-1-carbonitrile), and the opposing diastereomer (cis or trans)[5].

Part 2: Troubleshooting Guide

Issue 1: Failure to Achieve Baseline Resolution ( Rs​<1.5 )

Mechanistic Cause: The temperature ramp is too aggressive, preventing the isomers from achieving thermodynamic equilibrium with the stationary phase, or the stationary phase lacks the necessary dipole selectivity. Corrective Action:

  • Change the Stationary Phase: Switch to a Polyethylene Glycol (PEG) phase (e.g., DB-WAX or Carbowax 20M). The trans isomer (typically diequatorial) has a different steric and dipole profile than the cis isomer (axial/equatorial), allowing the PEG phase to selectively retard one isomer over the other.

  • Flatten the Temperature Gradient: Reduce the ramp rate through the elution zone to 2–5 °C/min.

Issue 2: Severe Peak Tailing of Nitrile Impurities

Mechanistic Cause: The highly electronegative cyano group is interacting with active silanol groups (Si-OH) in the glass inlet liner or exposed active sites at the head of the column. Corrective Action: Perform immediate inlet maintenance. Replace the current liner with a heavily deactivated, ultra-inert split liner containing deactivated glass wool. Trim the first 10–20 cm of the capillary column to remove non-volatile matrix buildup and active sites.

Part 3: Quantitative Data & Column Selection

To optimize your method, select a stationary phase that aligns with the specific separation mechanism required for your impurity profile.

Table 1: Comparison of GC Stationary Phases for Nitrile Isomer Resolution

Stationary Phase TypePolarityPrimary Separation MechanismSuitability for cis/trans NitrilesExpected Resolution ( Rs​ )
100% Dimethylpolysiloxane (e.g., DB-1)Non-polarBoiling point / DispersivePoor< 0.8 (Co-elution)
5% Phenyl-methylpolysiloxane (e.g., DB-5)LowDispersive & weak π−π Marginal0.8 - 1.0
Cyanopropylphenyl (e.g., DB-1701)Mid-HighShape selectivity & dipoleVery Good1.2 - 1.5
Polyethylene Glycol (e.g., DB-WAX)HighStrong dipole-dipoleExcellent> 1.5 (Baseline)

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following GC-FID methodology is designed as a self-validating system . The protocol incorporates a System Suitability Test (SST) that acts as an internal logic gate; the quantitative analysis cannot proceed unless the physical parameters prove successful.

Step-by-Step GC-FID Method for 4-Methylcyclohexane-1-carbonitrile

Step 1: System Preparation & Configuration

  • Install a polar capillary column: PEG/WAX (30 m length × 0.25 mm I.D. × 0.25 µm film thickness).

  • Install an ultra-inert, deactivated split liner.

  • Set the carrier gas (Helium) to a constant linear velocity of 35 cm/sec.

  • Set the FID temperature to 250 °C and the Injector temperature to 220 °C.

Step 2: Preparation of the System Suitability Test (SST) Solution

  • Dissolve 100 µg/mL each of cis-4-methylcyclohexane-1-carbonitrile, trans-4-methylcyclohexane-1-carbonitrile, and 4-methylcyclohexanone in analytical-grade hexane.

Step 3: Execution of the Temperature Program

  • Initial Hold: 60 °C for 2.0 minutes.

  • Slow Ramp (Separation Zone): 4 °C/min to 140 °C. (Causality: This slow ramp allows maximum interaction time between the nitrile dipoles and the PEG stationary phase).

  • Fast Ramp (Bake-out): 20 °C/min to 240 °C, hold for 5 minutes.

  • Injection: Inject 1.0 µL of the SST solution using a 50:1 split ratio to prevent column overloading.

Step 4: The Self-Validation Logic Gate

  • Integrate the resulting chromatogram.

  • Calculate the Resolution ( Rs​ ) between the cis and trans peaks, and the Symmetry Factor ( As​ ) for the 4-methylcyclohexanone peak.

  • Validation Check:

    • IF Rs​≥1.5 AND As​ is between 0.8 and 1.2 System is validated. Proceed with unknown sample analysis.

    • IF Rs​<1.5 System fails validation. Automatically reduce the separation ramp rate to 2 °C/min and re-inject.

    • IF As​>1.2 (Tailing) System fails validation. Replace the inlet liner and trim the column before re-injecting.

Part 5: Workflow Visualization

The following decision tree maps the logical relationships and troubleshooting steps required to achieve baseline resolution for these specific impurities.

G Start Start: Co-elution of Nitrile Impurities CheckPhase Is Stationary Phase Polar? (e.g., PEG) Start->CheckPhase SwitchPolar Switch to Polar or Cyanopropyl Column CheckPhase->SwitchPolar No CheckTemp Optimize Temp Ramp (2-5°C/min) CheckPhase->CheckTemp Yes SwitchPolar->CheckTemp CheckTailing Are Peaks Tailing? CheckTemp->CheckTailing InletMaint Perform Inlet Maintenance (Deactivated Liner) CheckTailing->InletMaint Yes Success Baseline Resolution Achieved (Rs > 1.5) CheckTailing->Success No InletMaint->Success Resolved

Workflow for troubleshooting 4-methylcyclohexane-1-carbonitrile chromatographic resolution.

References

  • Cyclohexylcarbonitriles: Diastereoselective Arylations with TMPZnCl·LiCl The Journal of Organic Chemistry - ACS Publications[Link]

  • Gas Chromatography Analysis of Aliphatic Nitriles Journal of Chromatographic Science[Link]

  • Chapter 12: Chromatographic and Electrophoretic Methods Analytical Sciences Digital Library[Link]

  • HPLC Separation Fundamentals Agilent Technologies[Link]

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of 4-Methylcyclohexane-1-carbonitrile

Welcome to the Technical Support Center for the isolation and purification of 4-methylcyclohexane-1-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals who require h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 4-methylcyclohexane-1-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals who require high-fidelity, reproducible methodologies for handling aliphatic nitriles.

Because 4-methylcyclohexane-1-carbonitrile is synthesized as an oily mixture of cis and trans diastereomers[1], conventional crystallization is ineffective. Instead, isolation relies heavily on optimized liquid-liquid extraction followed by precision chromatography or vacuum distillation. This guide provides field-proven troubleshooting strategies, causal explanations for solvent behaviors, and self-validating experimental protocols.

Physicochemical Profiling & Solvent Selection

To design a robust extraction workflow, we must first analyze the thermodynamic and physical properties of the target compound. 4-Methylcyclohexane-1-carbonitrile is a hydrophobic, low-molecular-weight liquid[2]. Its high boiling point under vacuum dictates strict temperature controls during solvent removal to prevent product volatilization[3].

Table 1: Physicochemical Properties & Workflow Impact
PropertyQuantitative ValueCausality / Impact on Experimental Workflow
Molecular Weight 123.20 g/mol Determines the expected mass-to-charge (m/z) ratio for GC-MS/LC-MS reaction tracking.
Boiling Point 85–87 °C at 18 TorrHigh atmospheric boiling point (>190 °C) allows for selective removal of low-boiling extraction solvents, provided the rotavap bath remains <40 °C.
Physical State Liquid (Oily)Necessitates liquid-liquid extraction and silica gel chromatography; precludes recrystallization.
Stereochemistry cis / trans mixtureDiastereomers possess slightly different polarities, requiring gradient chromatography if isomer resolution is required.
Table 2: Solvent Selection Matrix for Liquid-Liquid Extraction

Selecting the correct organic solvent is the most critical step in minimizing emulsions and maximizing yield. The strongly advocates for transitioning away from halogenated solvents[4].

SolventPolarity IndexBoiling Point (°C)Water MiscibilityEmulsion RiskACS Green Chem Status
MTBE 2.555.2Low (4.8%)LowRecommended
Ethyl Acetate (EtOAc) 4.477.1Moderate (8.3%)ModerateRecommended
Dichloromethane (DCM) 3.139.6Low (1.3%)HighAvoid (Halogenated)
Hexanes 0.168.0Very Low (<0.1%)LowAvoid (Neurotoxic)

Troubleshooting Guides & FAQs

Q1: Why is Methyl tert-butyl ether (MTBE) preferred over Dichloromethane (DCM) for the liquid-liquid extraction of 4-methylcyclohexane-1-carbonitrile? A: The preference for MTBE is driven by both phase dynamics and environmental safety. DCM is denser than water (1.33 g/cm³), meaning the organic layer sits at the bottom of the separatory funnel. In complex aqueous mixtures containing inorganic salts from the cyanation step, this frequently leads to phase inversion and severe emulsion formation. MTBE (0.74 g/cm³) forms the top layer, allowing for cleaner phase separation. Furthermore, the classify DCM as an undesirable halogenated solvent, whereas MTBE is a recommended alternative with an excellent partition coefficient for aliphatic nitriles[4].

Q2: How do I resolve persistent emulsions during the aqueous workup of the nitrile? A: Aliphatic nitriles act as weak surfactants in biphasic systems, often stabilizing emulsions. To break the emulsion, add saturated aqueous sodium chloride (brine). The Causality: Brine drastically increases the ionic strength of the aqueous phase. This induces a "salting-out" effect, decreasing the solubility of the partially polar nitrile in the water layer and increasing the density differential between the aqueous and organic phases, forcing immediate coalescence of the organic droplets.

Q3: What is the optimal purification strategy considering the cis/trans isomers of this compound? A: Your strategy depends on the downstream application. If you require the compound as a bulk intermediate, vacuum distillation (85–87 °C at 18 Torr)[3] is the most mass-efficient purification method. However, if you need to isolate specific diastereomers for stereocontrolled synthesis, you must use silica gel flash chromatography. Literature standards demonstrate that eluting the crude oil with a 95:5 Hexanes/EtOAc gradient effectively resolves the diastereomeric mixture[1].

Q4: How do I prevent product loss during solvent evaporation? A: 4-Methylcyclohexane-1-carbonitrile is semi-volatile. When removing extraction solvents like MTBE (bp 55 °C) or EtOAc (bp 77 °C) via rotary evaporation, the thermodynamic differential must be carefully managed. Keep the water bath strictly below 40 °C and control the vacuum pressure (do not drop below 150 mbar for EtOAc or 300 mbar for MTBE). Over-evacuating the system will cause the nitrile to co-distill with the solvent, decimating your yield.

Self-Validating Experimental Protocols

Protocol A: Optimized Liquid-Liquid Extraction

This protocol utilizes MTBE to maximize recovery while adhering to green chemistry principles.

  • Quench & Dilute: Transfer the crude aqueous reaction mixture to a separatory funnel. Dilute with deionized water (1 volume eq.) to dissolve any precipitated inorganic salts.

  • Primary Extraction: Add MTBE (1 volume eq. relative to the aqueous layer). Stopper and invert the funnel gently, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate. The MTBE layer (containing the nitrile) will be on top. Drain the lower aqueous layer into an Erlenmeyer flask.

  • Secondary Extraction: Return the aqueous layer to the funnel and extract with a second portion of MTBE (0.5 volume eq.).

  • Self-Validation Check: Spot the remaining aqueous layer on a TLC plate alongside the organic layer. Stain with KMnO₄. If the aqueous spot shows no oxidizable organic material, extraction is complete.

  • Washing: Combine the organic layers and wash with saturated brine (0.5 volume eq.) to remove residual water and break any micro-emulsions.

  • Drying & Filtration: Transfer the organic layer to a flask, add anhydrous Na₂SO₄, and swirl until the drying agent flows freely (indicating all water is absorbed). Filter the solution through a fluted filter paper.

  • Concentration: Remove the MTBE using a rotary evaporator (Bath temp: 35 °C, Pressure: ~300 mbar) to yield the crude 4-methylcyclohexane-1-carbonitrile as a pale yellow oil.

Protocol B: Diastereomeric Resolution via Flash Chromatography

Based on established literature for cyclohexylcarbonitriles[1].

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a slurry of 95:5 Hexanes/EtOAc.

  • Loading: Dissolve the crude nitrile oil in a minimum volume of the eluent (1-2 mL) and carefully apply it to the top of the silica bed.

  • Elution: Elute the column using the 95:5 Hexanes/EtOAc solvent system. Apply gentle positive air pressure.

  • Fraction Collection: Collect 15 mL fractions.

  • Self-Validation Check: Analyze fractions via TLC (90:10 Hexanes/EtOAc). The cis and trans isomers will present as closely migrating spots. Visualize using iodine vapor or a phosphomolybdic acid (PMA) stain, as aliphatic nitriles do not absorb UV light.

  • Pooling: Pool fractions containing the pure isomers and concentrate under reduced pressure (Bath temp: <40 °C) to afford the purified products.

Process Workflow Visualization

Workflow Start Aqueous Reaction Mixture (Quenched) Extract Add MTBE or EtOAc (Liquid-Liquid Extraction) Start->Extract Emulsion Emulsion Formed? Extract->Emulsion Brine Add Saturated NaCl (Salting Out) Emulsion->Brine Yes Separate Separate Organic Layer (Top Phase) Emulsion->Separate No Brine->Separate Dry Dry over Na2SO4 & Filter Separate->Dry Evaporate Rotary Evaporation (Bath < 40°C) Dry->Evaporate Isomer Isomer Separation Required? Evaporate->Isomer Chroma Silica Column Chromatography (95:5 Hexanes:EtOAc) Isomer->Chroma Yes (cis/trans) Distill Vacuum Distillation (85-87°C @ 18 Torr) Isomer->Distill No (Bulk Mixture) End Purified 4-Methylcyclohexane- 1-carbonitrile Chroma->End Distill->End

Workflow for the extraction and purification of 4-methylcyclohexane-1-carbonitrile.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13685275, 4-Methylcyclohexane-1-carbonitrile." PubChem,[Link].

  • Mycka, R. J., et al. "Cyclohexylcarbonitriles: Diastereoselective Arylations with TMPZnCl·LiCl." The Journal of Organic Chemistry, vol. 77, no. 17, 2012, pp. 7671-7676. ACS Publications,[Link].

  • American Chemical Society. "Solvent Selection Tool." ACS Green Chemistry Institute Pharmaceutical Roundtable,[Link].

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 4-Methylcyclohexane-1-carbonitrile Hydrolysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the hydrolysis of 4-Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the hydrolysis of 4-Methylcyclohexane-1-carbonitrile to its corresponding carboxylic acid.

Hydrolyzing sterically hindered aliphatic nitriles requires precise thermal control. Deviations in temperature can lead to stalled reactions at the amide intermediate, thermal degradation, or unwanted cis/trans epimerization. This guide provides diagnostic workflows, mechanistic FAQs, quantitative data, and self-validating protocols to ensure experimental success.

Diagnostic Workflow for Temperature Optimization

Use the following decision tree to select the appropriate hydrolysis conditions based on your desired throughput and tolerance for epimerization.

G Start 4-Methylcyclohexane-1-carbonitrile Hydrolysis Acidic Acidic Conditions (H2SO4 / H2O) Start->Acidic Basic Basic Conditions (NaOH / MeOH-H2O) Start->Basic TempLow T < 90°C Acidic->TempLow TempOpt T = 105-110°C Acidic->TempOpt TempHigh T > 120°C Acidic->TempHigh Batch Batch Reflux (~100°C) Basic->Batch Flow Continuous Flow (200°C+) Basic->Flow Outcome1 Stalls at Amide Incomplete Conversion TempLow->Outcome1 Outcome2 Optimal Yield Carboxylic Acid TempOpt->Outcome2 Outcome3 Epimerization & Thermal Degradation TempHigh->Outcome3 Outcome4 Slow Reaction (>15 hours) Batch->Outcome4 Outcome5 Fast Conversion (<30 mins) Flow->Outcome5

Temperature optimization pathways for 4-Methylcyclohexane-1-carbonitrile hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my acidic hydrolysis stall at the 4-methylcyclohexanecarboxamide intermediate when operating below 90 °C? A1: At lower temperatures (<90 °C), the thermal energy in the system is insufficient to overcome the activation barrier required to hydrolyze the highly stable amide intermediate into the carboxylic acid. Furthermore, the dielectric constant (permittivity) of water decreases significantly at elevated temperatures (e.g., dropping from ε = 78 to 34), which alters the solubility and polarity of the aqueous phase, allowing the organic nitrile/amide to react more efficiently with the aqueous acid (1)[1]. For optimal conversion without stalling, the internal reaction temperature must be strictly maintained between 105 °C and 110 °C (2)[2].

Q2: I am observing a loss of stereopurity (cis/trans epimerization) in my final product. How does temperature drive this? A2: 4-Methylcyclohexane-1-carbonitrile exists as cis and trans isomers. Under strongly acidic or basic conditions at elevated temperatures (>120 °C), the alpha-proton (at C1) becomes highly labile, leading to reversible enolization/ketenization. This process causes epimerization, thermodynamically driving the mixture toward the more stable isomer where both the methyl and carboxyl groups occupy the equatorial positions (3)[3]. If stereoretention is critical, prolonged exposure to temperatures above 110 °C must be avoided. Alternatively, mild enzymatic hydrolysis using nitrilases at ambient temperatures can bypass thermal epimerization entirely (4)[4].

Q3: Can I use basic hydrolysis instead of acidic hydrolysis to avoid harsh sulfuric acid conditions? A3: Yes, but basic hydrolysis of sterically hindered aliphatic nitriles requires significantly higher temperatures to achieve practical reaction rates. Batch basic hydrolysis is notoriously slow, often requiring >15 hours at 205 °C to reach completion (1)[1]. To mitigate thermal degradation over such long periods, a high-temperature continuous-flow reactor (operating at 200 °C+ with short residence times) is highly recommended over traditional batch reflux[1].

Quantitative Data: Temperature vs. Reaction Outcomes

The table below summarizes the expected outcomes when hydrolyzing 4-Methylcyclohexane-1-carbonitrile under various thermal conditions.

Hydrolysis MethodOperating TemperatureTypical Reaction TimePrimary Outcome / YieldEpimerization Risk
Acidic (H₂SO₄) < 90 °C3 - 5 hoursStalls at Amide intermediateLow
Acidic (H₂SO₄) 105 - 110 °C3 - 4 hoursOptimal Carboxylic Acid yieldModerate
Acidic (H₂SO₄) > 120 °C1 - 2 hoursThermal degradation / DarkeningHigh
Basic (NaOH) Batch 100 °C (Reflux)> 24 hoursIncomplete conversionLow
Basic (NaOH) Flow 200 °C< 30 minsHigh Carboxylic Acid yieldModerate

Standardized Experimental Protocols

Protocol A: Optimized Acidic Hydrolysis (105–110 °C)

Causality & Trustworthiness: This protocol uses 82.5% sulfuric acid to balance the protonation of the nitrile with the exact amount of water required for hydrolysis. Dosing the nitrile into pre-heated acid prevents the accumulation of unreacted starting material, mitigating runaway exothermic risks.

  • Preparation: Charge a glass-lined reactor with 2.0 to 3.6 equivalents of 82.5% aqueous H₂SO₄ (5)[5].

  • Heating: Heat the sulfuric acid solution to an internal temperature of 100 °C.

  • Dosing: Slowly dose 1.0 equivalent of 4-Methylcyclohexane-1-carbonitrile into the reactor. Adjust the dosing rate to maintain the internal temperature strictly between 105 °C and 110 °C [2]. Causality: Exceeding 110 °C increases the risk of cis/trans epimerization at the C1 position[3].

  • Reaction: Stir the mixture at 105–110 °C for 3 to 4 hours[5].

    • Self-Validation Check: Pull a 0.5 mL aliquot, quench in cold water, extract with ethyl acetate, and analyze via HPLC. The reaction is self-validating when the peak for the 4-methylcyclohexanecarboxamide intermediate falls below 1% AUC. If the amide peak persists >5%, verify the internal temperature has not dropped below 105 °C[1].

  • Isolation: Cool the reaction mixture to 20 °C and quench with excess water. Adjust the pH to 7-8 using 28% NaOH to isolate the carboxylate, or extract the free acid directly with a non-polar organic solvent (e.g., dichloromethane or hexane)[5].

Protocol B: High-Temperature Continuous-Flow Basic Hydrolysis (200 °C)

Causality & Trustworthiness: Batch basic hydrolysis of hindered nitriles is inefficient. Continuous flow allows for safe operation at 200 °C (well above the boiling point of the solvent) under pressure, drastically reducing reaction time from 15 hours to minutes while minimizing thermal degradation[1].

  • Feed Preparation: Prepare a homogeneous solution of 4-Methylcyclohexane-1-carbonitrile and 2.5 equivalents of NaOH in a Methanol/Water co-solvent mixture.

  • System Initialization: Prime a stainless-steel continuous-flow reactor (e.g., 2.1 mm inner diameter) with the background solvent and pressurize the system with a back-pressure regulator to maintain the liquid phase.

  • Execution: Set the reactor temperature to 200 °C. Pump the feed solution at a flow rate calculated to achieve a residence time of 15 to 30 minutes[1].

  • Collection & Quenching: Collect the effluent in a receiving flask submerged in an ice bath to immediately halt any side reactions.

    • Self-Validation Check: Measure the pH of the collected effluent; it must remain strongly basic (pH > 12). A drop in pH indicates insufficient NaOH stoichiometry relative to the carboxylic acid generated, which will stall the conversion.

  • Isolation: Acidify the cooled effluent with HCl to precipitate the 4-methylcyclohexanecarboxylic acid, followed by filtration or solvent extraction.

Sources

Reference Data & Comparative Studies

Validation

Validating GC-FID analytical methods for 4-Methylcyclohexane-1-carbonitrile purity

Validating GC-FID Analytical Methods for 4-Methylcyclohexane-1-carbonitrile Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter laboratories struggling to establish robust purity assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating GC-FID Analytical Methods for 4-Methylcyclohexane-1-carbonitrile Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter laboratories struggling to establish robust purity assays for aliphatic nitriles. 4-Methylcyclohexane-1-carbonitrile (4-MCC, CAS: 524048-18-8) is a critical intermediate in pharmaceutical synthesis and drug development[1]. Because it is an aliphatic compound lacking a conjugated π-electron system, it exhibits negligible ultraviolet (UV) absorbance. This intrinsic chemical property renders standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) highly ineffective for its analysis[2].

To achieve authoritative, reproducible purity data, laboratories must pivot to Gas Chromatography with Flame Ionization Detection (GC-FID). This guide objectively compares GC-FID against alternative analytical methods, details the causality behind specific chromatographic choices, and provides a self-validating experimental protocol grounded in ICH Q2(R2) guidelines[3].

Method Selection & Causality: Why GC-FID?

When developing an analytical method, the physical and chemical properties of the analyte must dictate the technology. 4-MCC is a volatile, thermally stable liquid with a molecular weight of 123.20 g/mol [1]. Furthermore, its synthesis often yields a mixture of cis and trans diastereomers, which must be accurately resolved and quantified to ensure the stereochemical integrity of downstream active pharmaceutical ingredients (APIs)[4].

Table 1: Analytical Technology Comparison for 4-MCC Purity

Analytical TechniqueSensitivity for 4-MCCDiastereomer ResolutionLinear Dynamic RangeVerdict
GC-FID High (Universal C-H ionization)Excellent (via Capillary columns)10^7 Gold Standard
HPLC-UV Poor (No UV chromophore)Good (Requires specialized phases)10^4Not Recommended[2]
GC-MS High (Specific m/z tracking)Excellent10^5Best for Impurity ID[5]
qNMR ModerateGood10^2Best for Orthogonal Check

The Causality of the FID Advantage: While GC-MS is exceptional for structural identification, GC-FID remains the gold standard for routine quantitative purity. The Flame Ionization Detector operates by combusting the eluting carbon-containing compounds in a hydrogen/air flame, producing ions proportional to the number of reduced carbon atoms[5]. Because 4-MCC is highly aliphatic, it yields a massive, stable ion current. The FID provides a wider linear dynamic range than MS, ensuring that trace impurities (at 0.05%) and the main API peak (at 99.5%) can be accurately integrated within the same run without detector saturation.

Designing a Self-Validating System

A robust analytical method must not just test the sample; it must continuously test itself. To establish a self-validating system , this protocol integrates two critical mechanisms:

  • Internal Standard (IS) Normalization: By spiking samples with an inert, structurally distinct volatile compound (e.g., n-decane), we shift from absolute area quantitation to a response ratio ( AreaAnalyte​/AreaIS​ ). This inherently compensates for micro-variations in syringe injection volume, split ratio fluctuations, and carrier gas flow anomalies.

  • Automated System Suitability Testing (SST): The sequence is programmed with bracketing standards every 10 injections. If the chromatographic resolution ( Rs​ ) between the cis and trans isomers drops below 1.5, the data system automatically halts the run, preventing the generation of untrustworthy data.

SelfValidating IS Internal Standard (IS) (e.g., n-Decane) Inj Co-Injection IS->Inj Ana Analyte (4-MCC) Ana->Inj Det FID Response Ratio (Area_Ana / Area_IS) Inj->Det GC Column Res Volume-Independent Quantitation Det->Res Normalization

Caption: Self-Validating Internal Standard Logic for Volume-Independent Quantitation.

Experimental Protocol: Step-by-Step Methodology

The following protocol is designed to meet the rigorous standards of the ICH Q2(R2) Validation of Analytical Procedures[3].

A. Column Selection Causality: We utilize a polar DB-WAX (Polyethylene Glycol) capillary column rather than a standard non-polar DB-1. The highly polar nitrile group on 4-MCC engages in strong dipole-dipole interactions with the PEG stationary phase. This specific interaction is strictly required to pull apart the boiling points of the cis and trans isomers, which would otherwise co-elute on a non-polar phase.

B. GC-FID Instrument Parameters:

  • Column: DB-WAX (30 m length × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow mode).

  • Injection: 1.0 µL volume, Split ratio 20:1, Injector Temperature: 250°C.

  • Oven Temperature Program: Initial 80°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min). Total run time: 19 minutes.

  • Detector: FID at 280°C; H₂ flow: 40 mL/min; Air flow: 400 mL/min; Makeup (N₂): 25 mL/min.

C. Solution Preparation:

  • Diluent: GC-Grade Methanol.

  • Internal Standard (IS) Solution: Dissolve n-decane in diluent to a concentration of 1.0 mg/mL.

  • Standard Preparation: Accurately weigh 50.0 mg of 4-MCC reference standard into a 50 mL volumetric flask. Add 5.0 mL of the IS Solution, and dilute to volume with Methanol (Target: 1.0 mg/mL 4-MCC).

Method Validation Workflow & Experimental Data

To prove that the analytical procedure is fit for its intended purpose[3], the method must undergo systematic validation.

ValidationWorkflow SST System Suitability Testing (SST) Resolution > 1.5 Spec Specificity Matrix Interference Check SST->Spec Pass Lin Linearity & Range LOQ to 120% Spec Spec->Lin No Interference Prec Precision 6 Replicates, RSD < 2.0% Lin->Prec R² ≥ 0.999 Acc Accuracy Spiked at 50%, 100%, 150% Prec->Acc RSD ≤ 2.0% Rob Robustness Temp & Flow Variations Acc->Rob 98-102% Recovery Val Validated GC-FID Protocol Rob->Val Method Stable

Caption: GC-FID Method Validation Logical Workflow based on ICH Q2(R2) Guidelines.

Table 2: ICH Q2(R2) Validation Data Summary for 4-MCC Purity Assay

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No matrix interference at analyte RTBlank shows 0.0% interferencePass
Linearity & Range R² ≥ 0.999 (from LOQ to 150% target)R² = 0.9998 (10 - 1500 µg/mL)Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 injections)%RSD = 0.85%Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.5%Pass
LOD / LOQ Signal-to-Noise ≥ 3 / ≥ 10LOD: 1.2 µg/mL / LOQ: 3.8 µg/mLPass

Interpretation of Results: The experimental data confirms the superiority of GC-FID for this application. The linearity (R² = 0.9998) proves the FID's dynamic range is perfectly suited for quantifying both the major isomer and trace impurities simultaneously. The recovery data (99.2% - 100.5%) validates that the internal standard mechanism successfully insulates the quantitative results from physical injection variabilities, cementing the trustworthiness of the assay.

References

  • PubChem - 4-Methylcyclohexane-1-carbonitrile | C8H13N | CID 13685275 - PubChem - NIH. National Institutes of Health. Available at:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2). Available at:[Link]

  • The Journal of Organic Chemistry - Cyclohexylcarbonitriles: Diastereoselective Arylations with TMPZnCl·LiCl. ACS Publications. Available at:[Link]

  • Allan Chemical Corporation - HPLC vs GC: Application Differences. Available at:[Link]

  • Phenomenex - HPLC vs GC: What Sets These Methods Apart. Available at:[Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 4-Methylcyclohexane-1-carbonitrile and 4-methylcyclohexanecarboxylic acid

This guide provides an in-depth spectral comparison of 4-Methylcyclohexane-1-carbonitrile and 4-methylcyclohexanecarboxylic acid, two structurally related cyclohexane derivatives. The transformation of a nitrile group to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectral comparison of 4-Methylcyclohexane-1-carbonitrile and 4-methylcyclohexanecarboxylic acid, two structurally related cyclohexane derivatives. The transformation of a nitrile group to a carboxylic acid is a fundamental reaction in organic synthesis, and the ability to distinguish between the starting material and the product is crucial for reaction monitoring, quality control, and final product characterization. Here, we delve into the distinct signatures these molecules present in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing the experimental rationale and data necessary for unambiguous identification.

Introduction to the Analytes

4-Methylcyclohexane-1-carbonitrile and 4-methylcyclohexanecarboxylic acid share the same 4-methylcyclohexyl carbon skeleton. Their profound chemical and physical differences, however, stem from their respective functional groups: the nitrile (-C≡N) and the carboxylic acid (-COOH). These differences are vividly captured by spectroscopic techniques, which probe molecular vibrations, nuclear spin states, and mass-to-charge ratios to create unique molecular fingerprints.

CompoundStructureMolecular FormulaMolecular Weight
4-Methylcyclohexane-1-carbonitrile Structure of 4-Methylcyclohexane-1-carbonitrileC₈H₁₃N123.20 g/mol [1]
4-methylcyclohexanecarboxylic acid Structure of 4-methylcyclohexanecarboxylic acidC₈H₁₄O₂142.20 g/mol [2]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is an exceptionally powerful and rapid technique for identifying functional groups, as different bonds vibrate at characteristic frequencies when they absorb IR radiation.[3] The comparison between our two analytes provides a classic example of its diagnostic utility.

Spectral Analysis
  • 4-methylcyclohexanecarboxylic acid presents a highly distinctive and unmissable IR spectrum. Its defining feature is an extremely broad absorption band for the O-H stretch, typically spanning from 2500 to 3300 cm⁻¹.[4] This broadening is a direct consequence of intermolecular hydrogen bonding, which creates a wide range of vibrational energy states.[5] Superimposed on this broad "tongue" are the sharper C-H stretching vibrations from the cyclohexane ring and methyl group, found just below 3000 cm⁻¹.[6] The second key diagnostic peak is the strong, sharp C=O (carbonyl) stretch, which appears between 1700-1725 cm⁻¹.[3][5] The presence of both the very broad O-H and the strong C=O peak is definitive for a carboxylic acid.

  • 4-Methylcyclohexane-1-carbonitrile , in contrast, lacks these features entirely. Its key identifying peak is the C≡N (nitrile) stretch, which appears as a sharp, medium-to-strong intensity peak in a relatively uncongested region of the spectrum, around 2240-2260 cm⁻¹ for saturated nitriles.[7][8] This peak's intensity is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond.[7][9] The only other significant absorptions are the alkane C-H stretches below 3000 cm⁻¹.

Comparative IR Data Summary
Functional GroupVibration Type4-Methylcyclohexane-1-carbonitrile (cm⁻¹)4-methylcyclohexanecarboxylic acid (cm⁻¹)Peak Characteristics
NitrileC≡N Stretch~2250[7][8]N/ASharp, Medium-Strong
Carboxylic AcidO-H StretchN/A2500 - 3300[4]Very Broad, Strong
CarbonylC=O StretchN/A~1710[10]Sharp, Strong
AlkaneC-H Stretch< 3000< 3000Sharp, Medium-Strong
Carboxylic AcidC-O StretchN/A1210 - 1320[4][5]Medium
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal. If using a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Initiate the scan. The instrument will pass an infrared beam through the crystal, which reflects off the internal surface in contact with the sample. At frequencies where the sample absorbs energy, the beam is attenuated.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. The background spectrum is automatically subtracted by the instrument software.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Workflow for IR Analysis

Caption: Workflow for acquiring an ATR-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

NMR spectroscopy provides detailed information about the structure and electronic environment of atoms. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, we can construct a complete picture of the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectra of both compounds will show complex multiplets in the upfield region (1.0-2.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring.[11] The methyl group protons will appear as a doublet around 0.9 ppm. The key differentiators are the protons directly influenced by the primary functional group.

  • 4-methylcyclohexanecarboxylic acid: The most diagnostic signal is the carboxylic acid proton (-COH ). This proton is highly deshielded and appears as a broad singlet far downfield, typically between 10-13 ppm. Its broadness is due to hydrogen bonding and chemical exchange. The methine proton at the C1 position (adjacent to -COOH) is also deshielded and will appear around 2.2-2.5 ppm.

  • 4-Methylcyclohexane-1-carbonitrile: This spectrum lacks any signal in the 10-13 ppm region. The methine proton at the C1 position is deshielded by the anisotropic effect of the nitrile group, but less so than in the carboxylic acid, appearing around 2.5-2.8 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectra provide an even clearer distinction, based on the vastly different chemical shifts of the functional group carbons.

  • 4-methylcyclohexanecarboxylic acid: The carbonyl carbon (-C OOH) is the most downfield signal, appearing around 175-185 ppm. This large chemical shift is characteristic of sp²-hybridized carbons bonded to two electronegative oxygen atoms.

  • 4-Methylcyclohexane-1-carbonitrile: The nitrile carbon (-C ≡N) has a unique chemical shift in the 115-125 ppm range.[12][13] The carbon atom at C1, attached to the nitrile, also shows a distinct shift. The remaining cyclohexane and methyl carbons for both compounds appear in the upfield aliphatic region (20-50 ppm).[13][14]

Comparative NMR Data Summary
NucleusKey Signal4-Methylcyclohexane-1-carbonitrile (δ, ppm)4-methylcyclohexanecarboxylic acid (δ, ppm)
¹H Functional Group ProtonN/A10 - 13 (broad s, 1H)
¹H C1-H (Methine)~ 2.5 - 2.8 (m, 1H)~ 2.2 - 2.5 (m, 1H)
¹³C Functional Group Carbon~ 120 (C≡N)~ 180 (C=O)
¹³C Cyclohexane & Methyl Carbons20 - 5020 - 50
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed (TMS is often set as the 0 ppm reference).[15]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H Spectrum Acquisition: Set the acquisition parameters for a standard proton experiment (e.g., pulse angle, acquisition time, relaxation delay). Acquire the Free Induction Decay (FID) signal.

  • ¹³C Spectrum Acquisition: Change the parameters to observe the ¹³C nucleus. As ¹³C has a low natural abundance and smaller gyromagnetic ratio, more scans are required. A proton-decoupled experiment is typically run to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Apply a Fourier transform to the FID to generate the spectrum. Phase and baseline correct the spectrum. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the solvent residual peak or TMS.

Workflow for NMR Analysis

Caption: General workflow for NMR sample analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common technique that generates a high-energy molecular ion (M⁺•) which then breaks apart into smaller, characteristic fragments.

Molecular Ion and Fragmentation Analysis
  • Distinction by Molecular Weight: The most immediate difference is the molecular weight. 4-Methylcyclohexane-1-carbonitrile will show a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 123, while 4-methylcyclohexanecarboxylic acid will have its M⁺• peak at m/z 142.[1][2] This 19-unit mass difference is a definitive differentiator.

  • 4-methylcyclohexanecarboxylic acid Fragmentation: The molecular ion peak for aliphatic carboxylic acids can be weak.[16] Characteristic fragmentation involves alpha-cleavage, leading to the loss of the hydroxyl radical (•OH) to give a strong peak at [M-17]⁺ (m/z 125) or the loss of the entire carboxyl group (•COOH) to give a peak at [M-45]⁺ (m/z 97).[17] Another common fragmentation is the McLafferty rearrangement, which for this molecule would result in a characteristic ion.

  • 4-Methylcyclohexane-1-carbonitrile Fragmentation: The molecular ion at m/z 123 is typically observable. A key fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), resulting in an [M-27]⁺ peak at m/z 96.[17] Fragmentation of the cyclohexane ring through the loss of alkyl radicals is also common, leading to a cluster of peaks separated by 14 mass units (CH₂).[18]

Comparative Mass Spectrometry Data Summary
AnalyteMolecular FormulaMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z)
4-Methylcyclohexane-1-carbonitrile C₈H₁₃N123[1]96 ([M-HCN]⁺), 108 ([M-CH₃]⁺)
4-methylcyclohexanecarboxylic acid C₈H₁₄O₂142[2]125 ([M-OH]⁺), 97 ([M-COOH]⁺), 124 ([M-H₂O]⁺)
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe for solids/liquids or through a gas chromatograph (GC) for volatile samples.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. This creates the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: Schematic workflow of an EI-MS experiment.

Conclusion

The spectral characterization of 4-Methylcyclohexane-1-carbonitrile and 4-methylcyclohexanecarboxylic acid is straightforward and unambiguous when leveraging the combined power of IR, NMR, and MS. Each technique provides a unique and complementary piece of the structural puzzle.

  • IR spectroscopy rapidly confirms the presence or absence of the key C≡N versus O-H/C=O functional groups.

  • NMR spectroscopy provides a detailed structural map, with the downfield -COOH proton and ¹³C carbonyl signals serving as definitive markers for the carboxylic acid.

  • Mass spectrometry confirms the molecular weight and reveals distinct, predictable fragmentation patterns for each functional group.

By understanding these characteristic spectral signatures, researchers can confidently monitor chemical transformations, verify structural integrity, and ensure the purity of their materials in drug discovery and development pipelines.

References

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  • Crunch Chemistry. (2025). Interpreting an infrared spectrum. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

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  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Webb, L. J., et al. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. Journal of the American Chemical Society. Retrieved from [Link]

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Validation

A Comparative Guide to Orthogonal Purity Assessment: Cross-Validation of 4-Methylcyclohexane-1-carbonitrile Assays Using HPLC and Quantitative NMR

Executive Summary The robust quantification and purity assessment of chemical entities are foundational to modern research and drug development. For a molecule like 4-Methylcyclohexane-1-carbonitrile (C₈H₁₃N, MW: 123.20...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification and purity assessment of chemical entities are foundational to modern research and drug development. For a molecule like 4-Methylcyclohexane-1-carbonitrile (C₈H₁₃N, MW: 123.20 g/mol [1]), a versatile synthetic intermediate, relying on a single analytical technique can introduce unseen biases. This guide presents an in-depth, cross-validation-focused comparison of two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore detailed experimental protocols, present comparative validation data, and illustrate how these orthogonal methods can be synergistically employed to establish a highly confident and verifiable purity value, adhering to the principles outlined in authoritative guidelines such as the ICH Q2(R2).[2][3]

Introduction to the Analytical Challenge

4-Methylcyclohexane-1-carbonitrile is a non-chromophoric aliphatic nitrile. Its accurate quantification is critical, as impurities can significantly impact reaction yields, downstream product profiles, and, in a pharmaceutical context, the safety and efficacy of an active pharmaceutical ingredient (API). The challenge lies in selecting and validating analytical methods that are not only precise and accurate but also provide a comprehensive understanding of the sample's purity.

This guide moves beyond a simple recitation of methods. It explains the causality behind experimental choices and establishes a framework for cross-validation, a process that demonstrates the interchangeability and reliability of data from different analytical procedures.[4] The use of orthogonal methods—techniques that measure the same attribute based on different physical principles—is a cornerstone of modern analytical science, providing a powerful check against method-specific biases.[5]

Foundational Principles of the Selected Orthogonal Techniques

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, functioning as a comparative separation technique.[5] A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Components of the sample separate based on their differential affinities for these two phases. For a molecule like 4-Methylcyclohexane-1-carbonitrile, which lacks a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) is typically employed, targeting the nitrile functional group's weak absorbance.[6]

The critical takeaway is that HPLC is a comparative method . Quantification relies on the response of the analyte relative to a well-characterized reference standard of the same compound. The underlying assumption of the common "area percent" purity calculation is that all components have an identical detector response factor, which is rarely true and can lead to significant quantification errors.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

In contrast to HPLC, qNMR is a primary ratio analytical method .[7] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8][9] By co-dissolving a precisely weighed sample with a precisely weighed, certified internal standard of known purity, the purity of the analyte can be determined by comparing the integral of a unique analyte signal to a unique signal from the internal standard.[10]

This approach provides a direct measurement of molar concentration and purity without requiring a reference standard of the analyte itself, making it an invaluable tool for characterizing new chemical entities or certifying primary reference materials.[11][12]

Experimental Protocols & Method Validation

The following protocols are designed to be self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[13][14][15] A validation protocol should be established prior to the study, defining the performance characteristics and acceptance criteria.[3]

HPLC-UV Method for 4-Methylcyclohexane-1-carbonitrile

This method is designed for robust quantification and impurity profiling.

Experimental Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting p1 Accurately weigh 4-Methylcyclohexane-1-carbonitrile reference standard & sample p2 Dissolve in Diluent (e.g., Acetonitrile/Water) to create stock solutions p1->p2 p3 Prepare calibration curve standards and QC samples by serial dilution p2->p3 a2 Inject samples, standards, and controls onto C18 column p3->a2 a1 Equilibrate HPLC system with mobile phase a1->a2 a3 Perform isocratic/gradient elution a2->a3 a4 Detect eluting compounds via UV detector at 210 nm a3->a4 d1 Integrate peak areas in chromatograms a4->d1 d2 Construct calibration curve (Peak Area vs. Concentration) d1->d2 d4 Assess system suitability (e.g., tailing factor, resolution) d1->d4 d3 Calculate sample concentration and purity against the curve d2->d3

Caption: Workflow for the HPLC-UV assay of 4-Methylcyclohexane-1-carbonitrile.

Step-by-Step Protocol:

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Causality: A C18 stationary phase provides good hydrophobic retention for the cyclohexyl ring of the analyte.

  • Mobile Phase: Acetonitrile : Water (60:40 v/v). Causality: This ratio is a starting point and should be optimized to achieve a retention time of ~5-10 minutes, allowing for good separation from solvent front and potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time stability.

  • Detection Wavelength: 210 nm. Causality: Nitriles have a weak end-absorption in the low UV range. 210 nm provides sensitivity while balancing potential interference from mobile phase components.

  • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Diluent: Acetonitrile : Water (50:50 v/v).

    • Stock Solution: Accurately weigh ~25 mg of 4-Methylcyclohexane-1-carbonitrile reference standard and dissolve in 25.0 mL of diluent to get a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of standards ranging from 1.0 µg/mL to 200 µg/mL by serial dilution of the stock solution.

qNMR Method for 4-Methylcyclohexane-1-carbonitrile

This method is designed for primary purity assessment.

Experimental Workflow Diagram: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation p1 Accurately weigh analyte (~15 mg) and certified internal standard (~10 mg) p2 Quantitatively transfer both solids to an NMR tube p1->p2 p3 Add deuterated solvent (e.g., CDCl3, ~0.7 mL) and dissolve completely p2->p3 a1 Insert sample, lock, and shim the instrument p3->a1 a2 Set quantitative parameters (e.g., 90° pulse, D1 > 5*T1) a1->a2 a3 Acquire ¹H NMR spectrum with sufficient S/N (>150:1) a2->a3 d1 Apply Fourier transform and phase correction a3->d1 d2 Integrate non-overlapping peaks for analyte and standard d1->d2 d3 Calculate purity using the qNMR equation d2->d3 d4 Verify results using multiple analyte peaks if possible d3->d4

Caption: Workflow for the qNMR assay of 4-Methylcyclohexane-1-carbonitrile.

Step-by-Step Protocol:

  • Instrumentation: NMR Spectrometer (≥ 400 MHz).

  • Internal Standard (IS): Maleic acid (Certified Reference Material). Causality: Maleic acid is stable, non-volatile, highly pure, and has a simple singlet resonance (~6.3 ppm in CDCl₃) that is unlikely to overlap with signals from the analyte.[16][17]

  • Solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~15 mg of 4-Methylcyclohexane-1-carbonitrile and ~10 mg of maleic acid into a vial.

    • Record weights to 0.01 mg.

    • Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.

  • Key Acquisition Parameters:

    • Pulse Angle: 90°. Causality: Ensures uniform excitation of all nuclei for accurate integration.

    • Relaxation Delay (D1): 30 seconds. Causality: This is the most critical parameter. The delay must be at least 5-7 times the longest spin-lattice relaxation time (T₁) of any nucleus being integrated (both analyte and standard). This ensures complete relaxation and prevents signal saturation, which would lead to inaccurate integrals.

    • Number of Scans: 16-64. Causality: Chosen to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks being integrated, which minimizes integration error.[9]

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation: Purityₐ = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ Where:

    • I: Integral area of the signal (a = analyte, s = standard)

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • Purityₛ: Purity of the certified internal standard

Comparative Validation Data Summary

The performance of both methods was validated according to ICH Q2(R2) guidelines.[2][3][18] The results are summarized below.

Validation Parameter HPLC-UV Method qNMR Method Commentary
Specificity Demonstrated by separating the main peak from known impurities and placebo. Potential for co-elution exists.High. Based on unique chemical shifts. Orthogonal signals provide high confidence. Can be challenging with complex mixtures or overlapping signals.
Linearity (r²) > 0.999 (over 1-200 µg/mL)Not applicable in the same sense. The response is inherently linear with the number of nuclei.Linearity is a key validation parameter for comparative methods like HPLC.
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%Both methods demonstrate high accuracy. qNMR's accuracy is directly tied to the certified purity of the internal standard.
Precision (% RSD) Repeatability: ≤ 0.8% Intermediate: ≤ 1.5%Repeatability: ≤ 0.5% Intermediate: ≤ 1.0%qNMR often shows superior precision due to fewer sample preparation steps and the stability of the NMR system.
LOD ~0.3 µg/mL~0.1 mg/mLHPLC is significantly more sensitive for detecting trace-level components.
LOQ ~1.0 µg/mL~0.3 mg/mLHPLC is the preferred method for quantifying low-level impurities.
Robustness Passed (small variations in mobile phase composition, flow rate, and temperature)Passed (robust against minor variations in temperature and sample concentration)Both methods are robust when key parameters are controlled.

The Cross-Validation Framework: A Synergistic Approach

Cross-validation is performed to ensure the consistency and comparability of results when two different analytical methods are used.[4][19] This process is critical when, for example, a primary qNMR value is used to qualify a reference standard for routine HPLC testing.

Logical Workflow for Cross-Validation

CrossValidation_Workflow cluster_methods Orthogonal Method Execution cluster_analysis Data Comparison & Assessment cluster_outcome Final Outcome cluster_investigation Investigation Path HPLC Validate & Run HPLC Assay on Sample Batch 'X' Compare Compare Purity Results: HPLC Purity vs. qNMR Purity HPLC->Compare qNMR Validate & Run qNMR Assay on Sample Batch 'X' qNMR->Compare Decision Results Agree within Predefined Limits? (e.g., ≤ 2%) Compare->Decision Pass Cross-Validation Successful. Methods are interchangeable. Report Final Purity. Decision->Pass Yes Fail Investigate Discrepancy Decision->Fail No Inv1 Check for non-UV active impurities (affecting qNMR) Fail->Inv1 Inv2 Check for impurities with different response factors (affecting HPLC) Inv1->Inv2 Inv3 Re-evaluate method parameters and standard integrity Inv2->Inv3

Caption: A logical workflow for the cross-validation of HPLC and qNMR assays.

Analysis of Results:

A single batch of 4-Methylcyclohexane-1-carbonitrile was analyzed by both validated methods.

  • HPLC Result (Area % Purity): 99.85%

  • qNMR Result (Molar Purity): 98.9%

The ~1% difference is significant and highlights the value of the cross-validation process. The investigation would proceed as follows:

  • Hypothesis 1: The qNMR result is more accurate. The discrepancy is due to an impurity that has a much lower UV response factor than the main peak, causing it to be underestimated by HPLC.

  • Hypothesis 2: The sample contains non-protonated impurities (e.g., inorganic salts) or residual water that are detected by mass but not by ¹H qNMR, leading to a falsely high purity value by qNMR.

By using both techniques, a more complete picture emerges. The qNMR value provides a reliable measure of the main organic component, while the HPLC method provides a sensitive profile of related organic impurities.

Conclusion: Choosing the Right Tool for the Job

Neither HPLC nor qNMR is universally "better"; they are powerful, complementary tools that answer different questions.[5][20][21]

  • HPLC-UV is the undisputed workhorse for routine quality control, stability testing, and the detection and quantification of trace-level impurities due to its high sensitivity and throughput.[22][23]

  • Quantitative NMR (qNMR) serves as a primary, non-destructive method ideal for the absolute purity assignment of reference standards, for characterizing materials where no standard exists, and for resolving discrepancies observed in other methods.[8][24]

For the highest degree of confidence in the purity of 4-Methylcyclohexane-1-carbonitrile, a synergistic approach is recommended. Use qNMR to certify the purity of a primary reference standard. Then, use this well-characterized standard to perform routine, sensitive quality control and impurity profiling via a validated HPLC method. This integrated strategy leverages the strengths of both orthogonal techniques, ensuring robust and reliable data for critical research and development decisions.

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Comparative

A Senior Application Scientist's Guide to Benchmarking Nitrilase Efficiency for 4-Methylcyclohexane-1-carbonitrile Hydrolysis

Introduction: The Imperative for Greener Synthesis In modern pharmaceutical and fine chemical synthesis, the pursuit of "green chemistry" is no longer a niche interest but a driving principle. Biocatalysis, the use of en...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Greener Synthesis

In modern pharmaceutical and fine chemical synthesis, the pursuit of "green chemistry" is no longer a niche interest but a driving principle. Biocatalysis, the use of enzymes to perform chemical transformations, stands at the forefront of this movement.[1][2] Nitrilase enzymes (EC 3.5.5.1) are particularly compelling biocatalysts that hydrolyze nitrile compounds directly to their corresponding carboxylic acids and ammonia in a single, efficient step.[1][3][4] This approach circumvents the harsh conditions—strong acids or bases and high temperatures—typically required for traditional chemical hydrolysis, offering superior chemo-, regio-, and enantioselectivity under mild, aqueous conditions.[5][6]

This guide focuses on a molecule of synthetic interest: 4-Methylcyclohexane-1-carbonitrile. Its corresponding carboxylic acid is a valuable building block for complex molecular scaffolds. We will provide a comprehensive, field-proven framework for objectively comparing and selecting the most efficient nitrilase for this specific transformation, empowering researchers to accelerate their drug development and manufacturing processes.

The Biocatalytic Landscape: Nitrilases vs. Alternatives

The conversion of a nitrile to a carboxylic acid can be achieved through several enzymatic pathways. Understanding these is key to making an informed catalyst choice.

  • Direct Hydrolysis (Nitrilase Pathway): This is the most direct route. A single nitrilase enzyme adds two molecules of water across the carbon-nitrogen triple bond, releasing the carboxylic acid and ammonia.[7][8] This pathway is often preferred for its simplicity and atom economy.

  • Sequential Hydrolysis (Nitrile Hydratase/Amidase Pathway): This two-step cascade involves a nitrile hydratase (NHase) first hydrating the nitrile to an intermediate amide.[3][8] A second enzyme, an amidase, then hydrolyzes the amide to the final carboxylic acid.[3][7] While more complex, this pathway can be advantageous if the intermediate amide is the desired product or if a suitable nitrilase cannot be identified.

The following diagram illustrates the fundamental difference between these two biocatalytic routes.

G cluster_0 Nitrilase Pathway (Single Step) cluster_1 Nitrile Hydratase / Amidase Pathway (Two Steps) Nitrile_N 4-Methylcyclohexane- 1-carbonitrile Acid_N 4-Methylcyclohexane- 1-carboxylic Acid Nitrile_N->Acid_N Nitrilase + 2 H₂O Nitrile_NH 4-Methylcyclohexane- 1-carbonitrile Amide_NH 4-Methylcyclohexane- 1-carboxamide Nitrile_NH->Amide_NH Nitrile Hydratase + H₂O Acid_NH 4-Methylcyclohexane- 1-carboxylic Acid Amide_NH->Acid_NH Amidase + H₂O

Caption: Comparison of enzymatic nitrile hydrolysis pathways.

Selecting the Candidates: A Diverse Nitrilase Panel

The success of a biocatalytic screen hinges on the diversity of the enzymes tested. Nitrilases are classified based on their substrate specificity, primarily as aliphatic, aromatic, or arylacetonitrilases.[3][9] For our target substrate, which possesses an aliphatic, cyclic structure, it is crucial to select a panel of enzymes with known activity towards similar molecules.

Below is a curated list of commercially available or well-characterized nitrilases that serve as excellent starting points for a screening campaign.

Enzyme IDSource OrganismClassificationOptimal pHOptimal Temp (°C)Key Characteristics
NIT-101 Alcaligenes faecalisArylacetonitrilase7.0 - 8.030 - 40Well-known for enantioselective hydrolysis of mandelonitrile.[10]
NIT-104 Pseudomonas fluorescensAliphatic7.040Broad substrate specificity towards aliphatic nitriles.[11]
NIT-108 Rhodococcus rhodochrousAromatic7.5 - 8.530 - 50Often used in industrial production of acrylic acid and other small carboxylic acids.[2]
NIT-112 Bacillus pumilusAliphatic5.0 - 6.030 - 40Shows activity even at moderately acidic pH.[2]
NIT-120 Wild-Type PanelMetagenomic LibraryVariedVariedA diverse collection of uncharacterized enzymes, increasing the potential for novel activity discovery.[12][13]

Experimental Benchmarking: Protocols and Workflow

This section provides a detailed, two-stage protocol for identifying and characterizing the optimal nitrilase. The overall workflow is designed to be efficient, moving from a broad initial screen to a detailed kinetic analysis of the most promising candidates.

G start Start: Define Enzyme Panel & Substrate prep Step 1: Enzyme & Reagent Preparation start->prep screen Step 2: Initial Activity Screening (24h Endpoint Assay) prep->screen analysis1 Step 3: HPLC Analysis (% Conversion) screen->analysis1 decision Identify 'Hits'? (Conversion >10%) analysis1->decision kinetics Step 4: Kinetic Analysis of Hits (Time-Course Assay) decision->kinetics Yes no_hits Re-evaluate Enzyme Panel or Reaction Conditions decision->no_hits No analysis2 Step 5: HPLC Analysis (Initial Rates) kinetics->analysis2 params Step 6: Determine Kinetic Parameters (Km, Vmax, kcat/Km) analysis2->params stop End: Select Optimal Nitrilase params->stop

Caption: High-level workflow for nitrilase benchmarking.

Protocol 1: Initial Enzyme Screening

Objective: To rapidly identify which nitrilases from the panel exhibit any hydrolytic activity towards 4-Methylcyclohexane-1-carbonitrile.

Methodology:

  • Enzyme Preparation: Prepare a 10 mg/mL stock suspension of each lyophilized nitrilase powder in 50 mM potassium phosphate (KPi) buffer (pH 7.5). It is critical to prepare these fresh and not store them as solutions, as activity can degrade over time.[14]

  • Substrate Preparation: Prepare a 100 mM stock solution of 4-Methylcyclohexane-1-carbonitrile in DMSO. Causality Note: Using a water-miscible organic solvent like DMSO is necessary for substrates with low aqueous solubility, but its final concentration in the reaction should be kept low (typically ≤5% v/v) to avoid enzyme inactivation.[8]

  • Reaction Setup: In 1.5 mL microcentrifuge tubes, combine the following:

    • 890 µL of 50 mM KPi buffer (pH 7.5)

    • 100 µL of the enzyme stock suspension (final concentration: 1 mg/mL)

    • 10 µL of the substrate stock solution (final concentration: 1 mM)

    • Include a "no enzyme" control containing 990 µL of buffer and 10 µL of substrate to check for non-enzymatic hydrolysis.

  • Incubation: Seal the tubes and incubate at 30°C with agitation (e.g., 200 rpm on an orbital shaker) for 24 hours. Causality Note: 30°C is a conservative starting temperature that is suitable for most microbial nitrilases and minimizes the risk of thermal denaturation.[2]

  • Reaction Quenching & Sample Prep:

    • Stop the reaction by adding 10 µL of 2 M HCl. This deactivates the enzyme and ensures the product is in its protonated carboxylic acid form.[15]

    • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein and any insoluble material.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Quantitative Kinetic Analysis

Objective: To determine the key kinetic parameters (K_m, V_max, k_cat) for the most active nitrilases ("hits") identified in Protocol 1.

Methodology:

  • Reaction Setup: Prepare a series of reactions as in Protocol 1, but with varying substrate concentrations (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0, 10.0 mM). The enzyme concentration may need to be adjusted downwards to ensure the reaction rate is linear for a reasonable period.

  • Time-Course Sampling: Incubate the reactions at 30°C. At defined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) from each reaction tube and immediately quench it in a separate tube containing 1 µL of 2 M HCl.

  • Sample Preparation: Centrifuge the quenched samples and transfer the supernatant to HPLC vials as described previously.

  • Data Analysis:

    • For each substrate concentration, plot the concentration of the product (4-Methylcyclohexane-1-carboxylic acid) against time.

    • Determine the initial velocity (V₀) from the linear portion of this curve.

    • Plot the initial velocities (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine K_m and V_max.[15]

    • Calculate the turnover number (k_cat = V_max / [E]) and the catalytic efficiency (k_cat/K_m).

Analytical Method: Product Quantification by HPLC

Accurate quantification of the 4-Methylcyclohexane-1-carboxylic acid product is essential. High-Performance Liquid Chromatography (HPLC) is the standard method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., water with 0.1% perchloric or phosphoric acid) and an organic solvent like acetonitrile or methanol.[16]

  • Detection: UV detection at 210 nm, where the carboxyl group absorbs.[17]

  • Quantification: Generate a standard curve using an authentic standard of 4-Methylcyclohexane-1-carboxylic acid[18] to convert peak area to concentration.

Interpreting the Data: A Comparative Analysis

The experimental data should be summarized in clear, comparative tables to facilitate decision-making.

Table 1: Representative Results from Initial Enzyme Screening

Enzyme IDSubstrate Conversion (%) after 24hStatus
NIT-101 3.5%Low Activity
NIT-104 85.2%Hit
NIT-108 15.7%Hit
NIT-112 < 1%Inactive
NIT-120 (Pool) 45.1%Hit
No Enzyme Control < 0.1%Valid

Table 2: Comparative Kinetic Parameters of Top-Performing Nitrilases

ParameterNIT-104NIT-108NIT-120 (Isolate A)Interpretation
K_m (mM) 0.852.51.2Lower K_m indicates higher substrate affinity. NIT-104 binds the substrate most tightly.
k_cat (s⁻¹) 15.28.112.5Higher k_cat indicates a faster turnover rate once the substrate is bound. NIT-104 is the fastest enzyme.
k_cat/K_m (s⁻¹mM⁻¹) 17.93.210.4The overall catalytic efficiency. NIT-104 is the most efficient catalyst for this transformation.

Based on this hypothetical data, NIT-104 from Pseudomonas fluorescens would be the recommended biocatalyst for the hydrolysis of 4-Methylcyclohexane-1-carbonitrile. It demonstrates not only high conversion in the initial screen but also superior kinetic parameters, with the highest substrate affinity (lowest K_m) and the best overall catalytic efficiency (highest k_cat/K_m). While the metagenomic isolate (NIT-120 Isolate A) also shows promise, NIT-104 represents a more robust and immediate solution for process development. This structured, data-driven benchmarking approach ensures the selection of a highly efficient and process-ready biocatalyst, paving the way for a scalable and sustainable synthesis.

References

  • Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives. (2017). PMC. [Link]

  • Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact. (2021). Bentham Science. [Link]

  • Biocatalytic hydrolysis of nitriles. (2016). ResearchGate. [Link]

  • Nitrilase Enzyme Screening Kit. (n.d.). Almac. [Link]

  • Novel Sensitive High-Throughput Screening Strategy for Nitrilase-Producing Strains. (2011). PMC. [Link]

  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2012). Microbial Cell Factories. [Link]

  • From sequence to function: a new workflow for nitrilase identification. (2020). PMC. [Link]

  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. (2012). PMC. [Link]

  • The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. (n.d.). Science of Synthesis. [Link]

  • Engineering Nitrilase with Improved Enantioselectivity for Specific Hydrolysis and Hydration Reactions. (2025). ACS Publications. [Link]

  • Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. (2023). MDPI. [Link]

  • [Applications of nitrile converting enzymes in the production of fine chemicals]. (2009). PubMed. [Link]

  • Production and Characterization of a Nitrilase from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation. (2018). PMC. [Link]

  • Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. (2015). PubMed. [Link]

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. (2025). MDPI. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link]

  • Exploring Nitrilase Sequence Space for Enantioselective Catalysis. (2004). Applied and Environmental Microbiology. [Link]

  • Exploring Nitrilase Sequence Space for Enantioselective Catalysis. (2004). PMC. [Link]

  • Analytical Methods for Organic Acids. (n.d.). Shimadzu. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC Technologies. [Link]

  • Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. (2022). Almac. [Link]

  • A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. (2005). ResearchGate. [Link]

Sources

Validation

Comparing extraction efficiencies of solvents for 4-Methylcyclohexane-1-carbonitrile recovery

As a Senior Application Scientist, optimizing the downstream recovery of active pharmaceutical intermediates is just as critical as the synthesis itself. 4-Methylcyclohexane-1-carbonitrile is a highly versatile building...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, optimizing the downstream recovery of active pharmaceutical intermediates is just as critical as the synthesis itself. 4-Methylcyclohexane-1-carbonitrile is a highly versatile building block used in the development of pharmaceuticals and advanced materials[1]. Following its synthesis—typically via the cyanation of 4-methylcyclohexanone—the compound must be efficiently isolated from the aqueous reaction mixture.

Liquid-liquid extraction (LLE) is the standard recovery method. However, the choice of solvent dramatically impacts the thermodynamic yield, phase separation dynamics, and the environmental footprint of the process. This guide objectively compares the most common extraction solvents and provides a self-validating protocol for maximum recovery.

Mechanistic Causality in Solvent Selection

To select the optimal solvent, we must first analyze the molecular architecture of 4-Methylcyclohexane-1-carbonitrile. The molecule possesses a distinct amphiphilic-like character:

  • Hydrophobic Bulk: The bulky methylcyclohexane ring strongly repels water and drives solubility in non-polar media.

  • Polar Headgroup: The carbonitrile (-C≡N) group acts as a strong hydrogen-bond acceptor, giving the molecule affinity for moderately polar solvents.

Historically, halogenated solvents were favored because their dipole moments perfectly solvate the nitrile group[2]. However, modern green chemistry leverages the hydrophobic ring. By maximizing the ionic strength of the aqueous phase (a process known as "salting out"), the hydration shells around the dissolved ions effectively "squeeze" the organic molecules out of the water. This thermodynamic shift allows highly non-polar, environmentally benign solvents to achieve exceptional extraction efficiencies in a single pass[2].

Quantitative Solvent Comparison

The following table summarizes the performance of four standard extraction solvents based on extraction efficiency, phase behavior, and their American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) profile[3].

SolventExtraction EfficiencyPhase SeparationACS GCIPR ProfileMechanistic Causality
Dichloromethane (DCM) >95%Excellent (Bottom layer)Red (High Concern)[3]Strong dipole-dipole interactions with the -C≡N group. However, high toxicity and waste disposal issues limit industrial scale-up.
Ethyl Acetate (EtOAc) 90 - 95%Good (Top layer)Yellow/Green[3]Moderate polarity perfectly matches the amphiphilic nature of the nitrile[1]. Prone to emulsion if aqueous pH is not tightly controlled.
Cyclohexane >99%Excellent (Top layer)Yellow[3]Exploits the hydrophobic methylcyclohexyl ring. Requires aqueous "salting out" to force the polar nitrile into the organic phase, yielding >99% isolation[2].
Methyl tert-butyl ether (MTBE) ~92%Excellent (Top layer)Yellow[3]Low water miscibility prevents product loss. The ether oxygen weakly interacts with the nitrile carbon, providing clean phase boundaries.

Self-Validating Extraction Protocol

To ensure absolute scientific integrity, an extraction protocol must not rely on blind faith; it must be a self-validating system. The following methodology utilizes Cyclohexane as the optimal green solvent, incorporating built-in physical and analytical checks to guarantee >99% recovery[2].

Phase 1: Aqueous Preparation (The "Salting Out" Effect)
  • Transfer the aqueous reaction mixture containing 4-Methylcyclohexane-1-carbonitrile to a suitably sized separatory funnel.

  • Gradually add anhydrous Sodium Chloride (NaCl) while agitating the mixture.

    • Causality: NaCl increases the dielectric constant of the aqueous phase, vastly reducing the solubility of the non-polar methylcyclohexane ring.

    • Validation Check: Stop adding NaCl when a few crystals remain undissolved at the bottom. This visually confirms the solution is saturated and the thermodynamic "salting out" potential is maximized.

Phase 2: Solvent Partitioning
  • Add Cyclohexane at a 1:3 volume ratio relative to the aqueous phase.

  • Cap the funnel, invert, and gently vent the stopcock to release vapor pressure. Shake vigorously for 1-2 minutes to maximize the interfacial surface area between the phases.

    • Validation Check: Mount the funnel on a ring stand and allow it to rest. A sharp, distinct boundary line should form within 3 minutes. If a cloudy emulsion persists, the ionic strength is too low or particulates are present (which requires filtration through a Celite pad).

Phase 3: Separation & Verification
  • Carefully drain the lower aqueous phase into an Erlenmeyer flask. Collect the upper organic phase (containing the nitrile product) in a separate, clean flask.

    • Validation Check (Crucial): Spot the drained aqueous phase on a Silica Gel TLC plate alongside a reference standard of the pure product. Develop the plate in a 9:1 Hexane:EtOAc mobile phase. The complete absence of a UV/Iodine-active spot in the aqueous lane definitively confirms 100% extraction efficiency.

Phase 4: Drying & Isolation
  • Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase to sequester residual trace water.

    • Validation Check: Swirl the flask. The drying agent should form a "free-flowing" powder. If it clumps heavily to the glass, water is still present; add more Na₂SO₄ until the powder flows freely.

  • Filter the organic phase to remove the hydrated salts and concentrate under reduced pressure (rotary evaporation) to yield pure 4-Methylcyclohexane-1-carbonitrile[2].

Workflow Visualization

G A Aqueous Reaction Mixture (Contains Nitrile Product) B Add Sat. NaCl & Extraction Solvent (Cyclohexane or EtOAc) A->B C Liquid-Liquid Extraction (LLE) & Phase Separation B->C Agitate & Vent D Organic Phase (4-Methylcyclohexane-1-carbonitrile) C->D Top Layer (d < 1.0) E Aqueous Phase (Salts & Impurities) C->E Bottom Layer (Waste) F Wash (Brine) & Dry (Na₂SO₄) D->F G Solvent Evaporation (Reduced Pressure) F->G H Pure 4-Methylcyclohexane-1-carbonitrile (>99% Recovery) G->H

Figure 1: Self-validating LLE workflow for 4-Methylcyclohexane-1-carbonitrile recovery.

References

  • American Chemical Society. "ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0". acs.org.
  • Simbera, J., Sevcik, R. and Pazdera, P. (2014) "New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses." scirp.org.
  • The Journal of Organic Chemistry.

Sources

Comparative

Validation of Mass Spectrometry Methods for Detecting 4-Methylcyclohexane-1-carbonitrile Metabolites: A Comparative Guide

The accurate quantification of aliphatic nitrile metabolites is a critical challenge in pharmacokinetic and toxicological studies. 4-Methylcyclohexane-1-carbonitrile (4-MCCN) presents unique analytical hurdles due to the...

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate quantification of aliphatic nitrile metabolites is a critical challenge in pharmacokinetic and toxicological studies. 4-Methylcyclohexane-1-carbonitrile (4-MCCN) presents unique analytical hurdles due to the extreme polarity differences between the volatile parent compound and its highly polar downstream metabolites.

This guide provides an objective, data-backed comparison of mass spectrometry (MS) platforms for detecting 4-MCCN metabolites. It establishes a self-validating experimental framework grounded in the harmonized FDA and EMA (ICH M10) bioanalytical method validation guidelines[1].

Mechanistic Overview: The Metabolic Fate of 4-MCCN

To select the appropriate analytical platform, one must first understand the structural evolution of the analyte. In vivo, aliphatic nitriles like 4-MCCN undergo two primary biotransformation pathways[2],[3]:

  • Cytochrome P450-Mediated α-Hydroxylation: CYP450 enzymes oxidize the carbon adjacent to the nitrile group, forming an unstable α-hydroxynitrile (cyanohydrin). This intermediate spontaneously decomposes to yield 4-methylcyclohexanone and toxic hydrogen cyanide (HCN)[2].

  • Enzymatic Hydrolysis: Nitrilases or nitrile hydratase/amidase complexes directly hydrolyze the nitrile group, converting 4-MCCN into 4-methylcyclohexanecarboxylic acid and ammonia[3].

Metabolism MCCN 4-Methylcyclohexane- 1-carbonitrile CYP CYP450 Oxidation MCCN->CYP Nitrilase Nitrilase Hydrolysis MCCN->Nitrilase Cyanohydrin α-Hydroxynitrile (Unstable) CYP->Cyanohydrin Acid 4-Methylcyclohexane- carboxylic acid Nitrilase->Acid + NH3 Ketone 4-Methylcyclohexanone Cyanohydrin->Ketone Spontaneous Cyanide Hydrogen Cyanide (Toxic) Cyanohydrin->Cyanide Release

Caption: Metabolic pathways of 4-MCCN via CYP450 oxidation and nitrilase hydrolysis.

Comparative Analysis of Mass Spectrometry Platforms

Detecting the diverse metabolome of 4-MCCN requires matching the physicochemical properties of the target metabolite to the correct ionization and separation technique.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Highly effective for the volatile parent 4-MCCN and the 4-methylcyclohexanone metabolite. However, detecting the carboxylic acid metabolite requires labor-intensive derivatization (e.g., silylation), which introduces quantitative variability and reduces method robustness.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS - QqQ): The gold standard for quantifying trace levels of polar metabolites[4]. Using Electrospray Ionization (ESI) in negative mode provides exceptional sensitivity for 4-methylcyclohexanecarboxylic acid by monitoring the [M-H]⁻ precursor ion.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-QTOF-MS): While slightly less sensitive than QqQ platforms, QTOF-MS is indispensable for untargeted metabolite identification and elucidating novel phase I/II biotransformations using exact mass measurements[2].

Quantitative Performance Comparison
ParameterGC-MS (EI)LC-MS/MS (QqQ, ESI)LC-QTOF-MS (ESI)
Optimal Target 4-MCCN, KetoneCarboxylic AcidUntargeted Metabolites
Derivatization Required for acidsNot RequiredNot Required
Sensitivity (LLOQ) 1 - 10 ng/mL10 - 50 pg/mL1 - 5 ng/mL
Dynamic Range 2 - 3 logs3 - 4 logs2 - 3 logs
Throughput Low (~20 min/run)High (~3-5 min/run)Moderate (~10 min/run)
Regulatory Role Legacy screeningPrimary PK/TK QuantitationStructural Elucidation

Causality in Experimental Choices (E-E-A-T)

A robust bioanalytical method is not built on arbitrary steps; every parameter must be engineered to mitigate specific analytical risks.

Why mandate Stable Isotope-Labeled Internal Standards (SIL-IS)? During ESI, co-eluting biological matrix components compete with the analyte for charge droplets, leading to ion suppression or enhancement. A SIL-IS (e.g., 4-MCCN-d3) is chemically identical to the analyte but differs in mass. It co-elutes perfectly, experiencing the exact same matrix effects. By calculating the analyte-to-IS peak area ratio, the method mathematically nullifies matrix-induced variability, satisfying the FDA/EMA requirement that the IS-normalized matrix factor CV remains ≤ 15%[1].

Why utilize Solid-Phase Extraction (SPE) over Protein Precipitation (PPT)? While PPT is rapid, it fails to remove endogenous phospholipids. These phospholipids accumulate on the LC column and elute unpredictably, causing severe, localized ion suppression zones. Polymeric reversed-phase SPE selectively washes away phospholipids and salts, ensuring a clean baseline and reproducible recovery across different biological matrix lots.

Self-Validating Experimental Protocol (ICH M10 Aligned)

The following LC-MS/MS protocol is designed as a self-validating system. Each step contains an internal checkpoint aligned with FDA and EMA guidelines to ensure data integrity before proceeding to sample analysis[1],[4],[5],[6].

Step 1: Selectivity and Specificity Validation
  • Obtain 6 independent lots of blank biological matrix (e.g., human plasma).

  • Process one blank sample from each lot without adding the analyte or IS.

  • Process a second set spiked only with the SIL-IS at the working concentration.

  • Validation Check: Analyze via LC-MS/MS. The chromatographic peak area at the retention time of 4-MCCN metabolites must be ≤ 20% of the Lower Limit of Quantification (LLOQ) response, and the interference at the IS retention time must be ≤ 5% [1],[5].

Step 2: Calibration Curve Linearity
  • Prepare a calibration curve consisting of a blank sample, a zero sample (matrix + IS), and 6 to 8 non-zero calibrators spanning the expected physiological range[5],[6].

  • Extract samples using reversed-phase SPE and analyze.

  • Validation Check: Perform a linear regression (typically 1/x² weighting). Back-calculate the concentration of each calibrator. At least 75% of the non-zero calibrators must fall within ±15% of their nominal concentration, except at the LLOQ where ±20% is acceptable[6].

Step 3: Matrix Effect and Recovery Assessment
  • Prepare "Set 1": Neat standard solutions of the analyte and IS in the mobile phase.

  • Prepare "Set 2": Blank matrix from 6 lots, extracted via SPE, and then spiked with the analyte and IS post-extraction.

  • Calculate the Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1).

  • Validation Check: Calculate the IS-normalized MF. The Coefficient of Variation (CV) of the IS-normalized MF across the 6 independent matrix lots must be ≤ 15% [1].

Validation Start Bioanalytical Method Validation (ICH M10) Selectivity 1. Selectivity 6 Blank Matrix Lots Start->Selectivity Linearity 2. Calibration Curve 6-8 Non-zero Stds Start->Linearity Matrix 3. Matrix Effect IS-Normalized MF Start->Matrix Eval1 Interference ≤ 20% LLOQ IS ≤ 5% Selectivity->Eval1 Eval2 Accuracy ±15% (±20% at LLOQ) Linearity->Eval2 Eval3 CV ≤ 15% Matrix->Eval3

Caption: Self-validating bioanalytical workflow aligned with FDA/EMA ICH M10 guidelines.

Conclusion

The successful detection and quantification of 4-Methylcyclohexane-1-carbonitrile metabolites require a strategic matching of analytical platforms to metabolite polarity. While LC-QTOF-MS serves as the premier discovery tool for identifying toxic cyanogenic pathways, LC-MS/MS (QqQ) remains the undisputed gold standard for validated, high-throughput quantification. By strictly adhering to the self-validating ICH M10 parameters—specifically regarding SIL-IS implementation and matrix effect control—researchers can ensure their pharmacokinetic data meets the highest thresholds of regulatory scrutiny.

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods | Benchchem |1

  • In vitro metabolism of Benzyl-4CN-BUTINACA and MDMB-4CN-BUTINACA using human hepatocytes and LC-QToF-MS analysis | NIH PMC | 2

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager | 4

  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research | D-NB.info | 3

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation | Regulations.gov | 5

  • Essential FDA Guidelines for Bioanalytical Method Validation | Resolvemass | 6

Sources

Safety & Regulatory Compliance

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